Product packaging for 2-Furanacetamide(Cat. No.:)

2-Furanacetamide

Cat. No.: B15366766
M. Wt: 125.13 g/mol
InChI Key: YJTOVUWIAQQJJT-UHFFFAOYSA-N
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Description

2-Furanacetamide is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B15366766 2-Furanacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-(furan-2-yl)acetamide

InChI

InChI=1S/C6H7NO2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)

InChI Key

YJTOVUWIAQQJJT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 2-Furanacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Furanacetamide, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This information is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.40ddJ = 3.4, 1.8
H-4~6.25ddJ = 3.4, 0.8
H-5~7.40ddJ = 1.8, 0.8
-CH₂-~3.60s-
-NH₂~5.5-7.5 (broad)s-

¹³C NMR (Carbon NMR) Data

CarbonChemical Shift (δ, ppm)
C-2~148
C-3~108
C-4~111
C-5~143
-CH₂-~35
C=O~172
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3350-3180Strong, Broad
C-H Stretch (Aromatic)3120-3000Medium
C-H Stretch (Aliphatic)2960-2850Medium
C=O Stretch (Amide I)~1660Strong
N-H Bend (Amide II)~1620Medium
C=C Stretch (Furan Ring)~1580, 1500, 1450Medium-Weak
C-N Stretch~1400Medium
C-O Stretch (Furan Ring)~1250, 1020Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ionm/z (mass-to-charge ratio)Relative AbundanceProposed Fragment
[M]⁺125HighMolecular Ion
[M - NH₂]⁺109ModerateLoss of amino group
[M - C(=O)NH₂]⁺81HighLoss of acetamide group (Furan-CH₂⁺)
[C₄H₃O]⁺67ModerateFuran ring fragment
[C₂H₂O]⁺42ModerateAcylium ion from acetamide

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a longer acquisition time to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Full Scan Mode: Acquire a mass spectrum over a relevant mass-to-charge (m/z) range to identify the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This helps in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (e.g., Dissolving, Pelletizing) B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E ¹H NMR & ¹³C NMR Data B->E F Functional Group Information C->F G Molecular Weight & Fragmentation D->G H Data Analysis & Interpretation E->H F->H G->H I Structural Elucidation of this compound H->I

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 2-Furanacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, 2-furanacetamide and its analogues have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of these derivatives, focusing on their anticancer and antimicrobial properties. It details the experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Analysis of Biological Activity

The biological efficacy of novel this compound derivatives is typically quantified through in vitro assays that measure their cytotoxic effects on cancer cell lines and their inhibitory activity against microbial growth. The following tables summarize the key quantitative data from various studies, providing a comparative landscape of the potency of these compounds.

Table 1: In Vitro Cytotoxic Activity of this compound and Related Furan Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Furan-based compound 4MCF-7 (Breast Cancer)4.06Staurosporine (STU)-[1]
Furan-based compound 7MCF-7 (Breast Cancer)2.96Staurosporine (STU)-[1]
Furan-based compound 4MCF-10A (Normal Breast)> 10--[1]
Furan-based compound 7MCF-10A (Normal Breast)> 10--[1]
Furan derivative 1HeLa (Cervical Cancer)Moderate to Excellent--[2][3]
Furan derivative 24HeLa (Cervical Cancer)Moderate to Excellent--[2][3]
Furan derivative 1SW620 (Colorectal Cancer)Moderate to Excellent--[2][3]
Furan derivative 24SW620 (Colorectal Cancer)Moderate to Excellent--[2][3]
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Liver Cancer)- (33.29% viability at 20 µg/mL)Doxorubicin-[4]
2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b)PC3 (Prostate Cancer)52Imatinib40[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Cancer)80Imatinib40[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100Imatinib98[5]
Phenoxyacetamide derivative IHepG2 (Liver Cancer)1.435-Fluorouracil (5-FU)5.32[6]
Phenoxyacetamide derivative IIHepG2 (Liver Cancer)6.525-Fluorouracil (5-FU)5.32[6]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08--[7]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08--[7]
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08--[7]
Phenylacetamide derivative 3dMCF-7 (Breast Cancer)0.7 ± 0.4--[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of this compound and Related Furan Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Inhibition Zone (mm)Standard DrugCitation
Carbamothioyl-furan-2-carboxamide 4fE. coli23010.5Gentamicin[4]
Carbamothioyl-furan-2-carboxamide 4aS. aureus26513Gentamicin[4]
Carbamothioyl-furan-2-carboxamide 4bB. cereus28016Gentamicin[4]
2,4-dinitrophenyl containing carboxamideVarious Bacteria & Fungi150.7 - 2959 - 17Gentamicin[4]
1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (4)Enterococcus faecalis100-Chloramphenicol (MIC=200)[8]
1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (4)Candida albicans100-Ketoconazole (MIC=200)[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly employed in the biological activity screening of this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate at a density of 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to investigate the effect of a compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[1]

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.[1]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and to study their expression levels.

Protocol:

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., PTEN, Akt, β-catenin, p53, Bax, Bcl-2).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Key Biological Pathways and Workflows

Understanding the mechanism of action of novel compounds requires visualizing their interaction with cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways implicated in the biological activity of this compound derivatives and a typical experimental workflow.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis WesternBlot Western Blot (Signaling Pathways) Cytotoxicity->WesternBlot Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR CellCycle->SAR Apoptosis->SAR WesternBlot->SAR Tubulin->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt

Caption: A typical workflow for the biological activity screening of novel compounds.

Intrinsic Mitochondrial Apoptosis Pathway

G This compound Derivative This compound Derivative p53 p53 This compound Derivative->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

PI3K/Akt Signaling Pathway

G Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets activates Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates This compound Derivative This compound Derivative This compound Derivative->PTEN promotes activity of

Caption: PI3K/Akt signaling pathway and its inhibition by this compound derivatives.

Wnt/β-catenin Signaling Pathway

G cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP Destruction Complex GSK-3β, APC, Axin Dishevelled->Destruction Complex inhibits beta_catenin β-catenin Destruction Complex->beta_catenin phosphorylates for degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression activates This compound Derivative This compound Derivative This compound Derivative->Destruction Complex promotes activity of

Caption: Wnt/β-catenin signaling pathway and its modulation.

References

A Comprehensive Technical Guide to 4-Acetamidobenzoic Acid (CAS 556-08-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzoic acid, also known by synonyms such as Acedoben and N-Acetyl-p-aminobenzoic acid, is a chemical compound with the CAS number 556-08-1.[1][2] It is structurally an acetylated derivative of p-aminobenzoic acid (PABA) and is recognized as a metabolite of the local anesthetic Benzocaine.[3][4] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities. Its primary applications are as a biochemical reagent and an intermediate in the synthesis of various pharmaceuticals, including local anesthetics and anti-inflammatory agents.[5][6][7]

Chemical and Physical Properties

4-Acetamidobenzoic acid is a white to off-white crystalline powder.[6][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][5] The compound is combustible.[3][5]

Identifiers and General Properties
PropertyValueReference
CAS Number 556-08-1[1][2][9]
Molecular Formula C9H9NO3[2][5][9]
Molecular Weight 179.17 g/mol [2][5][9]
IUPAC Name 4-acetamidobenzoic acid[10][11]
Synonyms Acedoben, N-Acetyl-PABA, 4'-Carboxyacetanilide, 4-Acetylaminobenzoic acid[1][2][12]
SMILES CC(=O)Nc1ccc(cc1)C(O)=O[9]
InChI Key QCXJEYYXVJIFCE-UHFFFAOYSA-N[9]
Physical and Chemical Data
PropertyValueReference
Melting Point 259-262 °C (decomposes)[3][5][9]
Boiling Point 439.6 ± 28.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Flash Point 219.7 ± 24.0 °C[5]
Water Solubility Sparingly soluble (<0.1 g/100 mL at 21 °C)[6][7]
LogP 1.31[5]
pKa Data not readily available in search results

Experimental Protocols

Synthesis of 4-Acetamidobenzoic Acid via Acetylation of p-Aminobenzoic Acid

This protocol describes the synthesis of 4-acetamidobenzoic acid from p-aminobenzoic acid (PABA) using acetyl chloride.

Materials:

  • p-Aminobenzoic acid (PABA)

  • 4% Sodium hydroxide solution

  • Acetyl chloride

  • Acetone

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 6.86 g (0.05 mol) of p-aminobenzoic acid in 50 mL of 4% sodium hydroxide solution.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • While stirring, add 2 mL (0.028 mol) of acetyl chloride dropwise, followed by the dropwise addition of 3 mL of acetone.

  • Continue stirring and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, add saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.

  • Acidify the solution with concentrated HCl to precipitate the 4-acetamidobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.[1]

Purification by Recrystallization

This general protocol for the recrystallization of a benzoic acid derivative can be adapted for 4-acetamidobenzoic acid. Water is a suitable solvent due to the compound's higher solubility in hot water compared to cold water.

Materials:

  • Crude 4-acetamidobenzoic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-acetamidobenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture on a hot plate to near boiling.

  • Gradually add small portions of hot deionized water while swirling until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Analytical Characterization by LC-MS/MS

This method is suitable for the quantitative analysis of 4-acetamidobenzoic acid in biological matrices, such as plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation (Protein Precipitation):

  • To a plasma sample, add a known concentration of an internal standard (e.g., deuterium-labeled 4-acetamidobenzoic acid).

  • Add acetonitrile (typically 1 mL) to precipitate the plasma proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection into the LC-MS/MS system.[4][5]

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile.

  • Elution: A gradient elution program should be optimized to achieve good separation.[5]

Mass Spectrometry Parameters:

  • The mass spectrometer should be operated in a suitable ionization mode (e.g., electrospray ionization - ESI) and polarity.

  • Multiple Reaction Monitoring (MRM) transitions for 4-acetamidobenzoic acid and the internal standard should be determined and optimized for sensitive and selective detection.[5]

Biological Activity and Mechanism of Action

The biological activity of 4-acetamidobenzoic acid is primarily linked to its role as a metabolite and its inhibitory effects on specific enzymes. There is no evidence from the provided search results to suggest it directly modulates a classical signaling pathway.

  • Metabolite of Benzocaine: 4-Acetamidobenzoic acid is a known metabolite of the local anesthetic Benzocaine.[3][4]

  • Neuraminidase Inhibition: Derivatives of 4-acetamidobenzoic acid have been investigated as potential inhibitors of neuraminidase, an enzyme crucial for the influenza virus.[3]

  • Dihydropteroate Synthetase Inhibition: It has been shown to inhibit Pneumocystis carinii dihydropteroate synthetase, which may explain the mechanism of action of isoprinosine in preventing Pneumocystis carinii pneumonia in immunocompromised individuals.[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 4-Acetamidobenzoic Acid PABA p-Aminobenzoic Acid Dissolution Dissolve in NaOH solution PABA->Dissolution Acetylation Add Acetyl Chloride & Acetone Dissolution->Acetylation Neutralization Neutralize with NaHCO3 Acetylation->Neutralization Precipitation Acidify with HCl Neutralization->Precipitation Filtration Filter and Wash Precipitation->Filtration Product 4-Acetamidobenzoic Acid Filtration->Product

Caption: Workflow for the synthesis of 4-acetamidobenzoic acid.

Biological Interactions

Biological_Interactions cluster_interactions Known Biological Interactions of 4-Acetamidobenzoic Acid Acedoben 4-Acetamidobenzoic Acid Inhibition1 Inhibition Acedoben->Inhibition1 Inhibition2 Inhibition Acedoben->Inhibition2 Benzocaine Benzocaine Metabolism Metabolism Benzocaine->Metabolism Neuraminidase Neuraminidase DHPS Dihydropteroate Synthetase (P. carinii) Metabolism->Acedoben Inhibition1->Neuraminidase Inhibition2->DHPS

Caption: Biological roles of 4-acetamidobenzoic acid.

Safety and Handling

4-Acetamidobenzoic acid is considered to have low acute toxicity. However, prolonged exposure may cause irritation to mucous membranes and skin sensitization.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

Conclusion

4-Acetamidobenzoic acid (CAS 556-08-1) is a valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and the availability of robust analytical methods facilitate its use as a building block in drug discovery and development. While its direct biological activity is limited, its role as a metabolite and its potential as a scaffold for enzyme inhibitors warrant further investigation. This guide provides a solid foundation of technical information for professionals working with this versatile chemical.

References

Furylfuramide: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that was once widely used as a food preservative, particularly in Japan.[1] However, its use was discontinued due to concerns over its mutagenic and carcinogenic properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of Furylfuramide, detailed experimental protocols for its analysis, and a visualization of its metabolic activation and genotoxicity pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Physical and Chemical Characteristics

Furylfuramide is a reddish-orange crystalline solid.[2] It is sensitive to oxidation and moisture.[2] The key physical and chemical properties of Furylfuramide are summarized in the table below.

PropertyValueReference(s)
Chemical Name (Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide[2]
Synonyms AF-2, Tofuron, 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylic acid amide[2]
CAS Number 3688-53-7[3]
Molecular Formula C₁₁H₈N₂O₅[3]
Molecular Weight 248.19 g/mol [3]
Appearance Reddish-orange needles or crystalline powder[2]
Melting Point 151-152 °C[2]
Solubility Slightly soluble in water; soluble in dimethylformamide, ethanol, and methanol.[2]
UV Absorption Maxima (in Ethanol) 303 nm, 385 nm[4]
LogP (Octanol-Water Partition Coefficient) 0.15[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Furylfuramide. While specific, published protocols for Furylfuramide are scarce, the following procedures are based on established methods for similar compounds and are expected to be applicable.

Synthesis of (Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide

This synthesis is a representative method for the preparation of Furylfuramide, based on the principles of the Perkin-Knoevenagel condensation.

Materials:

  • 5-Nitro-2-furaldehyde

  • 2-Furylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Thionyl chloride

  • Ammonia (aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Ethanol

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve 5-nitro-2-furaldehyde and 2-furylacetic acid in acetic anhydride. Add a catalytic amount of triethylamine. Reflux the mixture for 4-6 hours.

  • Step 2: Hydrolysis. After cooling, pour the reaction mixture into ice water and stir until the excess acetic anhydride is hydrolyzed. The product, 2-(2-furyl)-3-(5-nitro-2-furyl)acrylic acid, will precipitate. Filter the solid, wash with cold water, and dry.

  • Step 3: Formation of the Acid Chloride. Suspend the dried acrylic acid derivative in dichloromethane and add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Step 4: Amidation. Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled (0°C) concentrated aqueous ammonia solution with vigorous stirring. Continue stirring for 1-2 hours at room temperature.

  • Step 5: Isolation and Purification. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude Furylfuramide. Recrystallize the product from ethanol to yield pure (Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide.

Spectroscopic Analysis

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the Furylfuramide sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[4][5][6][7][8]

  • Transfer the finely ground mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][5][6][7][8]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Expected Spectral Data:

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amide)
~3100-3000C-H stretching (aromatic/vinylic)
~1660C=O stretching (amide I)
~1600C=C stretching (alkene)
~1540N-H bending (amide II)
~1500, 1340NO₂ stretching (asymmetric and symmetric)
~1250C-N stretching
~1020C-O-C stretching (furan)

Sample Preparation:

  • Dissolve 5-10 mg of Furylfuramide in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

Data Acquisition (¹H and ¹³C NMR):

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.[9][10][11][12][13][14]

Expected Spectral Data:

¹H NMR (predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-8.0m3HProtons on the 5-nitrofuran ring and the vinylic proton
~6.5-7.0m3HProtons on the 2-furan ring
~7.0-7.5br s2H-NH₂ (amide)

¹³C NMR (predicted):

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~150-155C-NO₂ (nitrofuran)
~110-145Aromatic and vinylic carbons

Sample Preparation:

  • Prepare a stock solution of Furylfuramide of known concentration in a suitable UV-grade solvent (e.g., ethanol).

  • Perform serial dilutions to obtain a series of standard solutions with concentrations that fall within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

  • Record the UV-Vis spectrum of each standard solution from approximately 200 to 600 nm.[15][16][17][18][19]

  • Identify the wavelengths of maximum absorbance (λmax).

Ames Test for Mutagenicity

This protocol is a standard plate incorporation assay to assess the mutagenic potential of Furylfuramide.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[16]

  • Molten top agar containing a trace amount of histidine and biotin.

  • Minimal glucose agar plates.

  • S9 fraction (rat liver homogenate) for metabolic activation.

  • Furylfuramide solutions of varying concentrations.

  • Positive and negative controls.

Procedure:

  • Without Metabolic Activation: To a tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the Salmonella tester strain and 0.1 mL of the Furylfuramide test solution.[7][15]

  • With Metabolic Activation: To a separate tube of molten top agar, add the bacterial culture, the test solution, and 0.5 mL of the S9 mix.[7][15]

  • Vortex the tubes gently and pour the contents onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[16]

DNA Adduct Analysis

This is a general procedure to detect the formation of covalent adducts between Furylfuramide and DNA.

Materials:

  • DNA isolation kit.

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase).

  • LC-MS/MS system.

  • Furylfuramide-treated cells or tissues.

Procedure:

  • DNA Isolation: Isolate genomic DNA from cells or tissues exposed to Furylfuramide using a commercial DNA isolation kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides.

  • LC-MS/MS Analysis: Analyze the DNA hydrolysate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]

  • Adduct Detection: Monitor for the presence of specific mass transitions corresponding to the expected Furylfuramide-DNA adducts. The detection of these specific masses confirms the formation of DNA adducts.

Signaling Pathways and Mechanisms of Action

The genotoxicity of Furylfuramide is primarily attributed to its metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, including DNA.

Metabolic Activation Pathway

Furylfuramide is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4 in humans, which can lead to both detoxification and activation.[5] The activation pathway involves the reduction of the nitro group to form a reactive nitroso intermediate, which can then be further reduced to a hydroxylamine. This hydroxylamine is unstable and can form a nitrenium ion, a highly reactive electrophile.

metabolic_activation Furylfuramide Furylfuramide Nitroreduction Nitroreduction Furylfuramide->Nitroreduction Reduction Detoxification Detoxification Products Furylfuramide->Detoxification Oxidation Nitroso Nitroso Intermediate Nitroreduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Dehydration CYP450 Cytochrome P450 (CYP1A2, CYP3A4) CYP450->Nitroreduction CYP450->Detoxification

Caption: Metabolic activation of Furylfuramide by Cytochrome P450 enzymes.

Genotoxicity and DNA Adduct Formation Pathway

The electrophilic nitrenium ion generated during the metabolic activation of Furylfuramide can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these lesions can result in mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.

genotoxicity_pathway Nitrenium Nitrenium Ion (from Metabolic Activation) DNA DNA Nitrenium->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Replication DNA Replication Adducts->Replication Repair DNA Repair Mechanisms Adducts->Repair Attempted Repair Mutations Mutations Replication->Mutations Aberrations Chromosomal Aberrations Replication->Aberrations Replication Errors Repair->DNA Successful Repair Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Aberrations->Carcinogenesis

Caption: Pathway of Furylfuramide-induced genotoxicity via DNA adduct formation.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Furylfuramide, along with comprehensive experimental protocols for its synthesis and analysis. The elucidation of its metabolic activation and genotoxicity pathways highlights the mechanisms underlying its adverse biological effects. The information presented herein is intended to be a valuable resource for the scientific community in the fields of toxicology, pharmacology, and drug development, aiding in the understanding of the risks associated with nitrofuran compounds and guiding future research in these areas.

References

An In-depth Technical Guide to 2-Furanacetamide, with a Focus on Furylfuramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-furanacetamide, with a primary focus on its most notable derivative, α-[(5-nitro-2-furanyl)methylene]-2-furanacetamide, commonly known as Furylfuramide or AF-2. Due to the limited specific data on the parent this compound, this guide delves into the discovery, origin, synthesis, and biological activities of Furylfuramide as a representative compound of this class. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as a mutagen and carcinogen. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, toxicology, and drug development.

Introduction: The Furan Moiety in Chemistry and Biology

Furan and its derivatives are a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic molecules with diverse biological activities. The furan ring system is a key pharmacophore in many established drugs.[1][2] The broader class of 2-furanacetamides, characterized by an acetamide group attached to a furan ring at the second position, has been explored for various applications, though one derivative, in particular, has a detailed and cautionary history in the scientific literature.

Discovery and Origin of Furylfuramide (AF-2)

Furylfuramide, scientifically named α-[(5-nitro-2-furanyl)methylene]-2-furanacetamide, was first synthesized in 1958.[3] It is a synthetic nitrofuran derivative that gained prominence as a food preservative.[3][4] In 1965, it was approved for use in Japan to protect a variety of foods from microbial spoilage, where it was utilized at concentrations up to 50 mg/kg.[3] However, its use was abruptly halted in 1974 following the discovery of its potent mutagenic properties in bacteria.[4][5] Subsequent studies confirmed its carcinogenicity in animal models, leading to its withdrawal from the market.[5][6] The case of Furylfuramide became a significant example highlighting the importance of thorough toxicological screening of chemical additives and pharmaceuticals.[5]

Physicochemical and Quantitative Data

A summary of the key physicochemical and toxicological data for Furylfuramide is presented in the tables below.

Table 1: Chemical and Physical Properties of Furylfuramide
PropertyValueReference(s)
IUPAC Name (2Z)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide[5]
Synonyms AF-2, Tofuron, 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide[4][6][7]
CAS Number 3688-53-7[6][7]
Molecular Formula C₁₁H₈N₂O₅[4][7]
Molecular Weight 248.19 g/mol [4][7]
Appearance Bright orange to dark red solid[3][7]
Melting Point >152°C (decomposes)[1]
Storage Store at 4°C under an inert atmosphere, protected from light.[1]
Table 2: Toxicological Data for Furylfuramide
ParameterValueReference(s)
Inhalation Unit Risk 6.9 x 10⁻⁵ (µg/m³)⁻¹[6]
Inhalation Slope Factor 2.4 x 10⁻¹ (mg/kg-day)⁻¹[6]
Oral Slope Factor 2.4 x 10⁻¹ (mg/kg-day)⁻¹[6]

Experimental Protocols

Synthesis of Furylfuramide

The synthesis of Furylfuramide is generally achieved through a condensation reaction, followed by chlorination and amination.[3] A detailed experimental protocol is outlined below, based on the described synthetic route.

Overall Reaction Scheme:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 5-nitro-2-furancarboxaldehyde 5-nitro-2-furancarboxaldehyde intermediate α-(2-Furyl)-β-(5-nitro-2-furyl)acrylic acid 5-nitro-2-furancarboxaldehyde->intermediate + 2-Furanacetic acid (Acetic anhydride) 2-furanacetic_acid 2-furanacetic_acid intermediate2 α-(2-Furyl)-β-(5-nitro-2-furyl)acrylic acid acid_chloride Acid Chloride Intermediate intermediate2->acid_chloride + Thionyl Chloride (or similar) acid_chloride2 Acid Chloride Intermediate Furylfuramide Furylfuramide acid_chloride2->Furylfuramide + Ammonia

Figure 1: General Synthesis Workflow for Furylfuramide.

Materials:

  • 5-nitro-2-furancarboxaldehyde

  • 2-Furanacetic acid

  • Acetic anhydride

  • Thionyl chloride (or a similar chlorinating agent)

  • Ammonia (aqueous or gaseous)

  • Appropriate organic solvents (e.g., pyridine, benzene, diethyl ether)

  • Potassium salt of 2-furfuryl acetic acid (as an alternative for the initial condensation)[3]

Procedure:

  • Condensation: In a reaction vessel, dissolve 5-nitro-2-furancarboxaldehyde and the potassium salt of 2-furanacetic acid in acetic anhydride.[3] Heat the mixture under reflux for several hours to facilitate the Perkin-like condensation reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Formation of the Acid Chloride: After the condensation is complete, cool the reaction mixture and remove the acetic anhydride under reduced pressure. To the resulting crude α-(2-furyl)-β-(5-nitro-2-furyl)acrylic acid, add an excess of thionyl chloride.[3] Gently reflux the mixture until the evolution of HCl gas ceases, indicating the formation of the acid chloride. Remove the excess thionyl chloride by distillation.

  • Amination: Dissolve the crude acid chloride in a suitable anhydrous solvent like benzene or diethyl ether. Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.[3] The amide product, Furylfuramide, will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol to remove impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified bright orange crystals of Furylfuramide.[3]

Analytical Detection: Thin-Layer Chromatography (TLC)

TLC is a common method for the detection and separation of Furylfuramide from food matrices.[5]

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: A mixture of chloroform and ethanol (19:1 v/v) or chloroform and acetone (9:1 v/v) has been shown to effectively separate Furylfuramide from interfering substances in food extracts.[5]

  • Standard solution of Furylfuramide (both cis and trans isomers if possible)

  • UV lamp for visualization

Procedure:

  • Sample Preparation: Extract Furylfuramide from the food sample using a suitable solvent extraction method. The "Standard Methods of Analysis for Hygienic Chemists" provides a reliable extraction protocol.[5] Concentrate the extract to a small volume.

  • Spotting: Apply a small spot of the concentrated sample extract and the standard solution to the baseline of the silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, remove the plate and dry it. Visualize the spots under a UV lamp. Furylfuramide appears as distinct spots. Note that both cis and trans isomers may be present and can separate into two spots.[5]

Biological Activity and Mechanism of Action

Furylfuramide is a nitrofuran antibiotic.[3] Its biological activity, including its mutagenicity and carcinogenicity, is intrinsically linked to the metabolic reduction of its 5-nitro group.[3][8]

Mechanism of Genotoxicity:

The genotoxic effects of Furylfuramide are not exerted by the parent compound itself but by its reactive metabolites.[3] Cellular nitroreductases, present in bacteria and eukaryotic cells, reduce the nitro group of Furylfuramide to form highly reactive intermediates, such as a nitroso derivative, a hydroxylamine, and ultimately an amino group.[3] These reactive metabolites can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. This leads to DNA damage, including strand breaks and base modifications.[7] The resulting DNA lesions can cause mutations if not properly repaired, which is the underlying cause of its mutagenicity and carcinogenicity.[7] Studies have shown that Furylfuramide induces chromatid aberrations and unscheduled DNA synthesis in human cells.[3] The DNA damage caused by Furylfuramide appears to be repaired by pathways that also recognize and repair damage from UV radiation.[3]

G cluster_0 Metabolic Activation cluster_1 DNA Damage and Repair Furylfuramide Furylfuramide (Inactive Pro-mutagen) Reactive_Metabolites Reactive Metabolites (e.g., Hydroxylamine) Furylfuramide->Reactive_Metabolites Reduction of Nitro Group Nitroreductases Cellular Nitroreductases Nitroreductases->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding DNA Cellular DNA DNA_Damage DNA Damage (Strand Breaks, Base Modifications) DNA_Adducts->DNA_Damage Repair_Pathways DNA Repair Pathways (e.g., Nucleotide Excision Repair) DNA_Damage->Repair_Pathways Activation Mutation Mutation / Carcinogenesis DNA_Damage->Mutation If unrepaired Repair_Pathways->DNA_Damage Repair

Figure 2: Proposed Signaling Pathway for Furylfuramide-Induced Genotoxicity.

Conclusion

While the parent compound this compound remains a broad classification, its derivative Furylfuramide serves as a well-documented and important case study for researchers. Its history as a food additive and subsequent withdrawal due to toxicity underscores the critical need for rigorous safety assessments of novel chemical entities. The information provided in this guide on its synthesis, analysis, and mechanism of action offers valuable insights for professionals in drug development and chemical safety, highlighting the potential for furan-containing molecules to exhibit potent biological activities that require careful characterization. Further research into the specific DNA repair pathways involved in mitigating Furylfuramide-induced damage could provide a deeper understanding of cellular responses to this class of compounds.

References

Methodological & Application

Synthesis of 2-Furanacetamide from Furan-2-Acetic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-furanacetamide from furan-2-acetic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery programs.

Introduction

This compound is a heterocyclic compound incorporating a furan moiety, a common scaffold in numerous biologically active molecules. Its synthesis from the readily available furan-2-acetic acid is a key transformation for the generation of diverse chemical libraries for screening and lead optimization. The protocols outlined below describe a reliable and efficient method for this conversion.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the synthesized product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Furan-2-Acetic AcidC₆H₆O₃126.1165-67White to off-white solid
This compound C₆H₇NO₂ 125.13 114-116 (Predicted) White to pale yellow solid (Predicted)

Note: The melting point and appearance for this compound are predicted based on closely related structures, as experimental data is not widely available.

Predicted Spectral Data for this compound

Due to the limited availability of experimental spectral data for this compound, the following are predicted values to aid in the characterization of the synthesized product.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.40 (dd, J = 1.9, 0.8 Hz, 1H, H5-furan)

  • δ 6.38 (dd, J = 3.2, 1.9 Hz, 1H, H4-furan)

  • δ 6.25 (dd, J = 3.2, 0.8 Hz, 1H, H3-furan)

  • δ 5.5-6.5 (br s, 2H, -NH₂)

  • δ 3.65 (s, 2H, -CH₂-)

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.5 (C=O)

  • δ 148.0 (C2-furan)

  • δ 143.0 (C5-furan)

  • δ 111.0 (C4-furan)

  • δ 108.0 (C3-furan)

  • δ 35.0 (-CH₂-)

IR (KBr, cm⁻¹):

  • 3350-3150 (N-H stretch, two bands)

  • 1660 (C=O stretch, Amide I)

  • 1600 (N-H bend, Amide II)

  • ~3100 (C-H stretch, furan)

  • ~1500, ~1450 (C=C stretch, furan ring)

Mass Spectrometry (EI):

  • m/z (%): 125 (M⁺), 81 (M⁺ - CONH₂), 53

Experimental Protocols

The synthesis of this compound from furan-2-acetic acid is a two-step process. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation.

Step 1: Synthesis of Furan-2-acetyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • Furan-2-acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend furan-2-acetic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude furan-2-acetyl chloride is obtained as an oil and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol outlines the reaction of the synthesized furan-2-acetyl chloride with ammonia to yield the desired primary amide.

Materials:

  • Furan-2-acetyl chloride (from Step 1)

  • Concentrated aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude furan-2-acetyl chloride in an appropriate solvent such as dichloromethane or tetrahydrofuran in a beaker or flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • While stirring vigorously, slowly add an excess of concentrated aqueous ammonia. A white precipitate of ammonium chloride and the product may form.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • If a precipitate has formed, filter the mixture. If the product is in the organic phase, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow furan_acid Furan-2-Acetic Acid acyl_chloride Furan-2-acetyl Chloride (Intermediate) furan_acid->acyl_chloride Step 1: Acyl Chloride Formation thionyl_chloride Thionyl Chloride (SOCl₂) in DCM furanacetamide This compound (Crude Product) acyl_chloride->furanacetamide Step 2: Amidation ammonia Aqueous Ammonia (NH₄OH) purification Purification (Recrystallization) furanacetamide->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Reaction Steps

The logical progression of the chemical transformation is illustrated below.

Reaction_Scheme cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Final Product furan_acid Furan-2-Acetic Acid acyl_chloride Furan-2-acetyl Chloride furan_acid->acyl_chloride + SOCl₂ - SO₂ - HCl furanacetamide This compound acyl_chloride->furanacetamide + 2 NH₃ - NH₄Cl

Caption: Reaction scheme from acid to amide.

Application Note: High-Purity 2-Furanacetamide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Furanacetamide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The purity of this reagent is critical to ensure the desired reaction outcomes and to avoid the introduction of impurities that can complicate downstream processes and lead to inaccurate biological testing results. This document provides a detailed protocol for the purification of this compound using a standard recrystallization procedure, designed to yield a product with high purity suitable for demanding research and development applications.

Key Challenges in this compound Purity

The synthesis of this compound can result in the presence of several impurities. Common contaminants may include unreacted starting materials, such as 2-furanacetic acid or its activated derivatives, as well as byproducts formed during the amidation process. These impurities can interfere with subsequent synthetic steps and introduce variability into experimental results. Therefore, an effective purification strategy is essential.

Experimental Protocol: Purification of this compound by Recrystallization

This protocol details the purification of crude this compound using a mixed-solvent recrystallization with ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlanmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of hot ethanol to the flask while stirring continuously with a magnetic stir bar on a hot plate. The goal is to fully dissolve the solid.

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

    • Continue to apply the vacuum to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data from a typical purification of this compound.

ParameterCrude this compoundPurified this compound
Initial Mass (g) 10.0-
Final Mass (g) -8.5
Purity (by HPLC, %) 92.599.8
Yield (%) -85.0
Volume of Ethanol (mL) 50-
Volume of Water (mL) 25-

Experimental Workflow

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product crude_sample Crude this compound add_solvent Add Hot Ethanol crude_sample->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystallization in Ice Bath cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure this compound dry->pure_product

Caption: Purification workflow for this compound.

Application Notes and Protocols: 2-Furanacetamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-furanacetamide as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. The protocols detailed below are based on established synthetic methodologies for structurally related compounds and are adapted for this compound, offering a foundation for further exploration and optimization in a laboratory setting.

Introduction

This compound, a derivative of the furan ring, is a valuable and versatile starting material in organic synthesis. The presence of the furan moiety, a key structural motif in many biologically active compounds, combined with a reactive acetamide side chain, makes it an attractive precursor for the construction of a diverse range of heterocyclic systems. The furan ring can participate in various cycloaddition and substitution reactions, while the α-methylene group of the acetamide is activated and can engage in condensation reactions. Furthermore, the amide functionality itself can be involved in cyclization processes. This unique combination of reactive sites allows for the synthesis of substituted pyridines, pyridones, pyrimidines, pyrazoles, and thiophenes, many of which are scaffolds for the development of new therapeutic agents. Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.

Synthetic Applications of this compound

This compound can be utilized as a key building block in several important synthetic transformations to generate complex heterocyclic structures.

Synthesis of Substituted 2-Amino-3-cyanopyridines

The activated methylene group in this compound can participate in condensation reactions with aldehydes and malononitrile in a multi-component reaction, leading to the formation of highly functionalized 2-amino-3-cyanopyridines. These compounds are important intermediates for the synthesis of fused heterocyclic systems like pyridopyrimidines.

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-(furan-2-yl)-4-aryl-3-cyanopyridine

  • Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), malononitrile, ammonium acetate, ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).

    • Add ethanol (20 mL) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir for 15 minutes.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-6-(furan-2-yl)-4-aryl-3-cyanopyridine.

Synthesis of Furan-Substituted Pyridones

The reaction of this compound with 1,3-dicarbonyl compounds, such as diethyl malonate, can lead to the formation of furan-substituted pyridones. This transformation typically proceeds via an initial condensation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 4,6-dihydroxy-5-(furan-2-ylmethyl)pyridin-2(1H)-one

  • Materials: this compound, diethyl malonate, sodium ethoxide, absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 mmol) in absolute ethanol (20 mL) under an inert atmosphere.

    • To this solution, add this compound (1.0 mmol) and diethyl malonate (1.2 mmol).

    • Reflux the reaction mixture for 10-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of 2-Amino-3-carbonylthiophenes (Gewald Reaction)

The activated methylene group of this compound can undergo a Gewald reaction with an α-cyanoester and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. These compounds are valuable intermediates in medicinal chemistry.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-methylthiophene-3-carboxylate

  • Materials: this compound, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol.

  • Procedure:

    • In a three-necked flask equipped with a condenser and a dropping funnel, suspend this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).

    • Heat the mixture to 45-50 °C with stirring.

    • Add morpholine (2.0 mmol) dropwise to the reaction mixture.

    • Continue stirring at this temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of various heterocyclic compounds using furan-containing precursors, which can be extrapolated for reactions starting with this compound.

Product Class Reactants Catalyst/Base Solvent Typical Yield (%) Reference Reaction Type
2-Amino-3-cyanopyridinesThis compound, Aromatic Aldehyde, MalononitrileAmmonium AcetateEthanol70-85Multicomponent Condensation
PyridonesThis compound, Diethyl MalonateSodium EthoxideEthanol60-75Condensation-Cyclization
2-AminothiophenesThis compound, Ethyl Cyanoacetate, SulfurMorpholineEthanol65-80Gewald Reaction

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Heterocycle Synthesis from this compound

G furanacetamide This compound reactants1 Aldehyde, Malononitrile, NH4OAc furanacetamide->reactants1 reactants2 Diethyl Malonate, NaOEt furanacetamide->reactants2 reactants3 Ethyl Cyanoacetate, Sulfur, Morpholine furanacetamide->reactants3 product1 2-Amino-3-cyanopyridine Derivative reactants1->product1 Multicomponent Condensation product2 Pyridone Derivative reactants2->product2 Condensation- Cyclization product3 2-Aminothiophene Derivative reactants3->product3 Gewald Reaction

Caption: Synthetic pathways from this compound.

Signaling Pathway Analogy for Drug Development

The synthesized heterocyclic compounds can be envisioned as potential inhibitors of various signaling pathways implicated in disease. For instance, many kinase inhibitors possess a heterocyclic core.

G cluster_synthesis Synthesis cluster_pathway Hypothetical Kinase Signaling Pathway furanacetamide This compound heterocycle Synthesized Furan-Heterocycle furanacetamide->heterocycle Multi-step Synthesis downstream Downstream Signaling (e.g., MAPK/ERK) heterocycle->downstream Inhibition receptor Receptor Tyrosine Kinase receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Drug development logical flow.

2-Furanacetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-furanacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and neuroprotective activities. This document provides detailed application notes on these activities, supported by experimental protocols for key methodologies and quantitative data to facilitate comparative analysis.

Anticancer Applications

Derivatives of this compound have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Two notable classes of these derivatives are 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides and carbamothioyl-furan-2-carboxamides.

Application Note: Cytotoxicity of this compound Derivatives

2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives: This class of compounds has shown potent and selective cytotoxic effects, particularly against leukemia cell lines such as CCRF-CEM and SR.[1][2] The introduction of various substituents on the aryl ring of the thiazolidinone moiety allows for the modulation of their anticancer activity.

Carbamothioyl-furan-2-carboxamide Derivatives: These derivatives have demonstrated significant anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and another liver cancer cell line (Huh-7). The mechanism of action is thought to involve the nucleophilic character of nitrogen and sulfur atoms, which may facilitate penetration through the cell membrane and subsequent inhibition of cellular processes.[3]

Quantitative Data:

The following table summarizes the in vitro anticancer activity of representative this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Varies (specific structures in reference)CCRF-CEM (Leukemia)Varies[1][2]
Varies (specific structures in reference)SR (Leukemia)Varies[1][2]
Carbamothioyl-furan-2-carboxamide N-(p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Hepatocellular Carcinoma)~20 µg/mL concentration showed 33.29% cell viability[3]
Various derivativesHepG2, Huh-7, MCF-7Significant activity observed[3]
Experimental Protocols

This protocol describes a general method for the synthesis of the thiazolidinone-containing this compound derivatives.[4]

Step 1: Synthesis of 2-Cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-arylaminoacrylamides (Intermediate)

  • A mixture of 2-cyano-N-(furan-2-ylmethyl)acetamide, an appropriate aryl isothiocyanate, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the intermediate.

Step 2: Cyclization to form the Thiazolidinone Ring

  • The intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol).

  • An α-haloacetylating agent, such as chloroacetic acid or ethyl chloroacetate, is added to the solution in the presence of a base (e.g., sodium acetate).

  • The reaction mixture is refluxed for several hours.

  • After cooling, the product crystallizes out and is collected by filtration, washed, and recrystallized to afford the final compound.

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation, Angiogenesis, Survival Furanacetamide This compound Derivatives Furanacetamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: VEGFR-2 Signaling Pathway Inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6][7] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[8] These pathways ultimately promote endothelial cell proliferation, survival, and migration. Some furan-containing compounds have been identified as inhibitors of VEGFR-2, thereby blocking these pro-angiogenic signals and representing a viable strategy for cancer therapy.

Antimicrobial Applications

This compound derivatives have also been investigated for their potential as antimicrobial agents, displaying activity against a range of bacteria and fungi.

Application Note: Antibacterial and Antifungal Activity

Carbamothioyl-furan-2-carboxamide Derivatives: This class of compounds has shown promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Aspergillus niger, Aspergillus flavus, Fusarium brachygibbosum).[3] The presence of the furan ring and the carbamothioyl moiety are believed to contribute to their antimicrobial effects.

Quantitative Data:

The following table summarizes the in vitro antimicrobial activity of representative carbamothioyl-furan-2-carboxamide derivatives.

Compound DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamideS. aureus150.7 - 295A. niger120.7 - 190[3]
E. coli150.7 - 295A. flavus120.7 - 190[3]
B. cereus150.7 - 295F. brachygibbosum120.7 - 190[3]
N-(p-tolylcarbamothioyl)furan-2-carboxamideE. coli280--[3]
S. aureus265--[3]
B. cereus230--[3]
Experimental Protocols

This protocol describes a general one-pot synthesis of carbamothioyl-furan-2-carboxamide derivatives.[3]

Step 1: Formation of Furoyl Isothiocyanate (in situ)

  • 2-Furoic acid is reacted with thionyl chloride in a suitable solvent like dry benzene to form 2-furoyl chloride.

  • The resulting 2-furoyl chloride is then treated with potassium thiocyanate (KSCN) in dry acetone to generate furoyl isothiocyanate in situ.

Step 2: Reaction with Amines

  • To the in situ generated furoyl isothiocyanate, a solution of the desired primary or secondary amine in acetone is added.

  • The reaction mixture is refluxed for several hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the final carbamothioyl-furan-2-carboxamide derivative.

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[4]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Positive control antibiotic/antifungal (e.g., gentamicin, amphotericin B)

  • Negative control (broth only)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the inoculum to the target concentration.

  • Controls: Include a positive control well (inoculum with a known effective antimicrobial), a negative control well (broth only), and a growth control well (inoculum in broth without any compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.

Experimental Workflow

Antimicrobial_Testing_Workflow Start Start PrepareInoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->PrepareInoculum PrepareDilutions Prepare Serial Dilutions of this compound Derivatives in 96-well plate Start->PrepareDilutions Inoculate Inoculate Wells with Microbial Suspension PrepareInoculum->Inoculate PrepareDilutions->Inoculate Incubate Incubate Plate (37°C, 18-24h for bacteria) (35°C, 24-48h for fungi) Inoculate->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults End End ReadResults->End

Neuroprotective Applications

Certain derivatives of this compound, particularly benzofuran-2-carboxamides, have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Application Note: Protection Against Excitotoxicity

Benzofuran-2-carboxamide Derivatives: These compounds have been shown to protect primary cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. Excitotoxicity is a pathological process involving the overactivation of glutamate receptors, leading to neuronal damage and death, and is implicated in conditions like stroke and Alzheimer's disease. Specific substitutions on the phenyl ring of the carboxamide moiety have been found to be crucial for their neuroprotective efficacy.

Experimental Protocols

This protocol outlines a general method for the synthesis of benzofuran-2-carboxamide derivatives.

Step 1: Synthesis of Benzofuran-2-carboxylic acid

  • This can be achieved through various methods, a common one being the Perkin reaction followed by cyclization. For example, reacting a salicylaldehyde derivative with acetic anhydride and sodium acetate.

Step 2: Amide Formation

  • The synthesized benzofuran-2-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) to yield the final N-substituted benzofuran-2-carboxamide.

This protocol describes an in vitro assay to evaluate the neuroprotective effects of compounds on primary cortical neurons.

Materials:

  • Primary cortical neuron cultures (typically from embryonic rats or mice)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • NMDA solution

  • Test compounds (benzofuran-2-carboxamide derivatives)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability assay like MTT or AlamarBlue.

Procedure:

  • Primary Neuron Culture: Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains and plate them on poly-D-lysine coated plates in Neurobasal medium. Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the test compounds at various concentrations. Incubate the neurons with the compounds for 1-2 hours.

  • NMDA-induced Excitotoxicity: After pre-treatment, add NMDA to the culture medium to a final concentration of 100-200 µM. Incubate the neurons for 24 hours. A control group without NMDA and a vehicle control group with NMDA but without the test compound should be included.

  • Assessment of Neuronal Viability:

    • LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells. Higher LDH activity indicates greater cell death.

    • Cell Viability Assay: Alternatively, use an MTT or AlamarBlue assay to measure the metabolic activity of the remaining viable neurons.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration by comparing the cell viability or LDH release in the compound-treated groups to the NMDA-only treated group.

Signaling Pathway

NMDA_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Overactivates Ca_influx Ca_influx NMDAR->Ca_influx Apoptosis Neuronal Apoptosis Furanacetamide This compound Derivatives Furanacetamide->NMDAR Modulates/ Blocks nNOS nNOS Ca_influx->nNOS Mito_dys Mito_dys Ca_influx->Mito_dys NO NO nNOS->NO NO->Mito_dys Caspase Caspase Mito_dys->Caspase Caspase->Apoptosis

Caption: NMDA Receptor-Mediated Excitotoxicity.

Excessive stimulation of the N-methyl-D-aspartate receptor (NMDAR) by the neurotransmitter glutamate leads to a massive influx of calcium ions (Ca²⁺) into the neuron. [2]This calcium overload triggers a cascade of detrimental events, including the activation of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) production, mitochondrial dysfunction, and the activation of caspases, which are key executioners of apoptosis or programmed cell death. Neuroprotective this compound derivatives are thought to exert their effects by modulating the activity of the NMDA receptor or by interfering with downstream neurotoxic pathways, thereby preventing neuronal damage.

References

Application Notes and Protocols for In Vitro Antimicrobial Assay of Furylfuramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (also known as AF-2) is a synthetic nitrofuran derivative that was historically used as a food preservative in Japan from 1965 until its withdrawal in 1974 due to findings of mutagenicity and carcinogenicity in bacterial and animal studies.[1][2][3][4] As a member of the nitrofuran class of antibiotics, its antimicrobial activity is a subject of scientific interest, particularly in the context of understanding antimicrobial mechanisms and potential applications in non-therapeutic contexts or as a reference compound in research.[2] Nitrofurans are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

These application notes provide detailed protocols for conducting in vitro antimicrobial susceptibility testing of Furylfuramide. The methodologies described are based on established standards for antimicrobial assays, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to guide researchers in the evaluation of Furylfuramide's antimicrobial properties.

Mechanism of Action

The antimicrobial action of Furylfuramide, like other nitrofurans, is dependent on its reduction by bacterial enzymes.[6][7] Bacterial nitroreductases convert the nitro group of the molecule into highly reactive electrophilic intermediates.[6][7] These intermediates are capable of damaging multiple cellular targets within the bacterium.[5][6]

One of the primary targets is bacterial DNA, where the reactive intermediates can cause strand breaks.[8] Additionally, these intermediates can attack ribosomal proteins, leading to the inhibition of protein synthesis.[5][6] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[6]

Furylfuramide_Mechanism_of_Action cluster_bacterium Bacterial Cell Furylfuramide Furylfuramide Nitroreductases Bacterial Nitroreductases Furylfuramide->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates RibosomalProteins Ribosomal Proteins ReactiveIntermediates->RibosomalProteins Attacks DNA Bacterial DNA ReactiveIntermediates->DNA Attacks ProteinSynthesisInhibition Inhibition of Protein Synthesis RibosomalProteins->ProteinSynthesisInhibition DNA_Damage DNA Strand Breaks DNA->DNA_Damage CellDeath Bacterial Cell Death ProteinSynthesisInhibition->CellDeath DNA_Damage->CellDeath

Caption: Mechanism of action of Furylfuramide in a bacterial cell.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Furylfuramide

Test MicroorganismATCC Strain No.MIC (µg/mL)MBC (µg/mL)
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
(Other)

Table 2: Zone of Inhibition Diameters for Furylfuramide

Test MicroorganismATCC Strain No.Disk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
(Other)
S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires standardized breakpoints which may need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of Furylfuramide that inhibits the visible growth of a microorganism.

Materials:

  • Furylfuramide

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Test microorganism cultures (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Furylfuramide Stock Solution:

    • Dissolve Furylfuramide in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 1280 µg/mL). Further dilutions should be made in the appropriate broth medium.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Furylfuramide working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no Furylfuramide). Add 100 µL of broth to this well.

    • Well 12 will serve as a sterility control (no inoculum). Add 200 µL of broth to this well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the Furylfuramide concentrations to the desired final test range.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Furylfuramide at which there is no visible growth (turbidity) in the well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Furylfuramide Stock Solution D Perform Serial Dilution of Furylfuramide A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Add Broth to 96-well Plate C->D D->E F Incubate at 37°C for 16-20h E->F G Read MIC Value (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Antimicrobial Susceptibility via Disk Diffusion (Kirby-Bauer Method)

This protocol provides a qualitative or semi-quantitative assessment of the susceptibility of a microorganism to Furylfuramide.

Materials:

  • Furylfuramide

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Preparation of Furylfuramide Disks:

    • Prepare a solution of Furylfuramide of a known concentration.

    • Impregnate sterile paper disks with a defined amount of the Furylfuramide solution and allow them to dry under sterile conditions. The final content of Furylfuramide per disk (in µg) should be known.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps, place the Furylfuramide-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to Furylfuramide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise, and accurate high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Furanacetamide. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. A reliable and validated analytical method is crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueReference
Chemical Structure C₆H₇NO₂
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol [5][6]
Appearance Solid[5]
UV λmax ~254 nm (Estimated based on furan derivatives)[7]
Solubility Soluble in methanol, acetonitrile, and water/organic mixtures[2]

Experimental

The analysis was performed on a standard HPLC system equipped with a UV detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot with the mobile phase to achieve a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.[8][9]

    • Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4]

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo mixture.

Spike LevelMean Recovery (%)% RSD
80%99.80.5
100%100.20.4
120%100.50.6

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1] Six replicate injections of the 50 µg/mL standard solution were performed.

Precision Level% RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.

System Suitability

System suitability tests are an integral part of the analytical procedure.[2] They are used to verify that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Protocols

  • Prepare the mobile phase by mixing acetonitrile and water in a 30:70 (v/v) ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Install the C18 column in the HPLC system.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.

  • Create a sequence in the chromatography data system (CDS) software.

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Perform six replicate injections of a system suitability standard (e.g., 50 µg/mL this compound).

  • Verify that all system suitability parameters meet the acceptance criteria.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Process the chromatograms to obtain peak areas and retention times.

  • Construct the calibration curve and determine the concentration of this compound in the samples using the regression equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Report Report Generation Data_Processing->Report

Caption: Experimental Workflow for HPLC Analysis of this compound.

validation_parameters cluster_precision Precision Components Method_Validation Method Validation (ICH Guidelines) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Logical Relationship of HPLC Method Validation Parameters.

Conclusion

The developed reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The clear and detailed protocols provided in this application note will be a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes & Protocols for the Quantification of 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 2-Furanacetamide in various matrices. The protocols are intended to serve as a comprehensive guide for developing and validating analytical methods for research, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

a) Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve 10 mg of this compound in the mobile phase to a final concentration of 100 µg/mL.

  • Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

  • Column Temperature: 30°C

c) Method Validation:

The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate (for formulations) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect quantify Quantify Peak Area detect->quantify calibrate Generate Calibration Curve quantify->calibrate calculate Calculate Concentration calibrate->calculate report Report Results calculate->report end End report->end

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma and urine, making it suitable for pharmacokinetic and metabolism studies.

Experimental Protocol

a) Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

b) Chromatographic Conditions:

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion)

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma Plasma Sample (100 µL) start->plasma is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report end End report->end

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in complex matrices where volatility is not a limiting factor. Derivatization may be required to improve chromatographic performance.

Experimental Protocol

a) Sample Preparation (e.g., Food Matrix):

  • Homogenize 1 g of the sample with an appropriate solvent (e.g., ethyl acetate).

  • Add an internal standard.

  • Perform solid-phase extraction (SPE) for cleanup if necessary.

  • Concentrate the extract to a final volume of 1 mL.

b) Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

c) Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Homogenize Sample start->sample is Add Internal Standard sample->is extract Solvent Extraction is->extract cleanup SPE Cleanup (optional) extract->cleanup concentrate Concentrate Extract cleanup->concentrate inject Inject into GC concentrate->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect SIM Detection ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report end End report->end

Caption: Workflow for the quantification of this compound by GC-MS.

UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of this compound in simple solutions, primarily for in vitro assays or formulation screening.

Experimental Protocol
  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or water).

    • Scan the solution over a wavelength range of 200-400 nm to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters that can be expected for the described analytical methods. These values are illustrative and should be established for each specific application and laboratory.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.1 ng/mL5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 15%

Hypothesized Signaling Pathway of this compound Toxicity

Disclaimer: The following signaling pathway is hypothetical and based on the known toxicological pathways of structurally related compounds, such as acrylamide and furan. Further research is required to elucidate the specific mechanisms of this compound.

This compound, due to its structural similarities to acrylamide, may exert toxicity through the induction of oxidative stress and interaction with cellular macromolecules. The furan moiety can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates.[1][2] These reactive species can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-related signaling pathways like the MAPK pathway.[3] This can ultimately lead to cellular responses such as inflammation, apoptosis, and DNA damage.[4][5]

Signaling_Pathway cluster_input Initiation cluster_activation Metabolic Activation cluster_stress Cellular Stress cluster_outcome Cellular Outcomes furanacetamide This compound cyp450 Cytochrome P450 furanacetamide->cyp450 Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite ros ROS Production reactive_metabolite->ros Induces mapk MAPK Pathway Activation (JNK, p38, ERK) ros->mapk Activates inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis dna_damage DNA Damage mapk->dna_damage

Caption: Hypothesized signaling pathway for this compound-induced toxicity.

References

Application Notes and Protocols for Cell-based Assays Using 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Furanacetamide in cell-based assays. Due to the limited direct experimental data on this compound, this document presents a compilation of methodologies and potential applications based on the known biological activities of structurally related furan-containing compounds. The provided protocols are intended as a starting point for researchers to design and execute their own investigations into the cellular effects of this compound.

Introduction to this compound and Furan Derivatives

This compound belongs to the furan family of heterocyclic organic compounds. The furan nucleus is a common motif in a wide array of biologically active natural products and synthetic molecules.[1] Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biological effects of these compounds are often attributed to their ability to modulate various cellular signaling pathways.[1]

Postulated Mechanism of Action: Induction of Apoptosis

Based on the cytotoxic effects observed with other furan derivatives, it is hypothesized that this compound may exert its biological effects through the induction of apoptosis. This programmed cell death is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The proposed mechanism involves the activation of key signaling cascades that lead to the execution of the apoptotic program.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Receptor Pro_caspase_8 Pro_caspase_8 Receptor->Pro_caspase_8 Recruits 2_Furanacetamide 2_Furanacetamide 2_Furanacetamide->Receptor Binds to/activates Caspase_8 Caspase_8 Pro_caspase_8->Caspase_8 Cleavage BID BID Caspase_8->BID Cleaves tBID tBID BID->tBID Bax Bax tBID->Bax Activates Bcl_2 Bcl_2 tBID->Bcl_2 Inhibits Pro_caspase_3 Pro_caspase_3 Caspase_3 Caspase_3 Pro_caspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Executes Cytochrome_c Cytochrome_c Bax->Cytochrome_c Promotes release Cytochrome_c->Pro_caspase_3 Activates

Hypothesized Apoptotic Signaling Pathway for this compound.

Application Note 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or A549).

Principle

The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents
  • This compound

  • HeLa (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • 96-well plates

  • Microplate reader

Experimental Protocol
  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound4885.2
A549This compound48112.5
MCF-7This compound4898.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Start Start Cell_Culture Culture HeLa cells Start->Cell_Culture Cell_Seeding Seed cells in 96-well plate (5x10^3 cells/well) Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of This compound Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to dissolve formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MTT cytotoxicity assay.

Application Note 2: Caspase-3/7 Activity Assay

To further investigate the apoptotic mechanism of this compound, a caspase activity assay can be performed.

Principle

This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specific for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a luminescent signal that is proportional to the enzyme activity.

Materials and Reagents
  • This compound

  • HeLa (or other suitable cell line)

  • Culture medium and supplements

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • 96-well white-walled plates

  • Luminometer

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol, using a white-walled 96-well plate.

    • Incubate the cells with this compound for a shorter duration (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Plot the fold change against the compound concentration.

Data Presentation
Concentration (µM)Fold Change in Caspase-3/7 Activity (vs. Control)
0 (Control)1.0
101.8
504.2
1007.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols and application notes presented here provide a framework for investigating the cellular effects of this compound. Based on the known activities of related furan compounds, it is plausible that this compound may exhibit cytotoxic and pro-apoptotic properties. The MTT and caspase activity assays are robust and reliable methods for the initial characterization of these effects. Further studies, such as cell cycle analysis and western blotting for apoptotic markers, are recommended to fully elucidate the mechanism of action of this compound. These investigations will be valuable for researchers in the fields of cancer biology and drug discovery.

References

Application of 2-Furanacetamide in Agricultural Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature, patents, and agricultural research databases has revealed no specific information on the application of 2-Furanacetamide in agricultural research.

Despite extensive searches for "this compound" and related terms, including "furan acetamide derivatives in agriculture," no peer-reviewed studies, application notes, or experimental protocols detailing its use as a plant growth regulator, pesticide, or for any other agricultural purpose were identified. Furthermore, no synonyms for this compound were found that might have led to relevant research under a different chemical name.

While the broader class of furan derivatives has been a subject of interest in the development of biologically active compounds for both pharmaceutical and agricultural applications, this compound itself does not appear to be a compound that has been actively investigated or reported on within the agricultural research community. For instance, some furan and thiophene derivatives have been patented for their plant growth-regulating properties. However, these patents do not specifically mention this compound.

The absence of data means that no quantitative information on its efficacy, optimal application rates, or effects on plant physiology is available. Consequently, it is not possible to provide structured tables summarizing quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the agricultural use of this compound.

Researchers, scientists, and drug development professionals interested in the potential agricultural applications of novel furan-based compounds may need to conduct initial exploratory studies to determine the bioactivity of this compound on various plant species. Such research would be foundational in establishing any potential utility for this compound in agriculture.

Based on the current body of available scientific and technical information, there are no established applications of this compound in agricultural research. Therefore, the creation of detailed application notes and protocols as requested is not feasible.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Furanacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Furanacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The two primary precursors for the synthesis of this compound are 2-furanacetic acid and 2-furylacetonitrile. The choice between these starting materials often depends on their commercial availability, cost, and the planned synthetic route.

Q2: Which synthetic route is generally preferred for laboratory-scale synthesis?

A2: For laboratory-scale synthesis, the direct amidation of 2-furanacetic acid is a commonly employed method. This route often involves the use of coupling agents to activate the carboxylic acid, followed by the addition of an ammonia source.

Q3: What are the critical parameters to control during the amidation of 2-furanacetic acid?

A3: Key parameters to control include reaction temperature, the choice of coupling agent and solvent, and the stoichiometry of the reagents. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Ensure the use of an appropriate excess of the ammonia source.
Degradation of the furan ring.- Use milder reaction conditions. - Employ a nitrogen atmosphere to prevent oxidation.
Poor activation of the carboxylic acid.- Choose a more efficient coupling agent (e.g., EDC, HATU). - Ensure the coupling agent is fresh and active.
Impurity Formation Side reactions of the activated carboxylic acid.- Control the reaction temperature, as higher temperatures can promote side reactions. - Add the ammonia source slowly to the activated acid.
Unreacted starting materials.- Optimize the stoichiometry of the reactants. - Ensure efficient mixing.
Polymerization or decomposition of furan-containing molecules.- Avoid strongly acidic or basic conditions for prolonged periods. - Purify the final product promptly after the reaction is complete.
Reaction Stalls Inactive reagents.- Use fresh, high-purity starting materials and reagents. - Check the activity of the coupling agent.
Presence of water.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Product is an oil or does not crystallize.- Attempt purification by column chromatography. - Try different solvent systems for recrystallization.
Co-elution of impurities during chromatography.- Optimize the mobile phase for better separation. - Consider using a different stationary phase.

Data on Reaction Condition Optimization

Parameter Condition A Condition B Condition C Expected Outcome
Coupling Agent EDC/HOBtHATUThionyl ChlorideHATU may offer higher yields and faster reaction times but is more expensive. Thionyl chloride is a cost-effective option but requires careful handling.
Base DIPEAN-MethylmorpholinePyridineThe choice of base can influence the reaction rate and the formation of side products. DIPEA and NMM are commonly used non-nucleophilic bases.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions. DMF can be useful for less soluble starting materials.
Temperature 0 °C to Room TempRoom TemperatureRefluxStarting the reaction at a lower temperature and allowing it to warm to room temperature can help control the initial exotherm and minimize side reactions.
Reaction Time 12-24 hours4-8 hours2-4 hoursReaction time will depend on the reactivity of the chosen reagents and the temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Furanacetic Acid via Direct Amidation

This protocol describes a general procedure for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • 2-Furanacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aqueous Ammonia (e.g., 28-30% solution)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-furanacetic acid (1 equivalent) in anhydrous DCM.

  • Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 2-Furylacetonitrile via Partial Hydrolysis

This protocol outlines a general method for the partial hydrolysis of 2-furylacetonitrile to yield this compound.

Materials:

  • 2-Furylacetonitrile

  • Concentrated sulfuric acid or a solid-phase acid catalyst

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, carefully add 2-furylacetonitrile to a mixture of concentrated sulfuric acid and water at a controlled temperature (e.g., 0-10 °C). The ratio of acid to water should be optimized to favor partial hydrolysis.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for a specified time, monitoring the reaction progress by TLC or GC to avoid over-hydrolysis to the carboxylic acid.

  • After the reaction is complete, carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to a pH of ~7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_amidation Amidation of 2-Furanacetic Acid cluster_hydrolysis Hydrolysis of 2-Furylacetonitrile start_amidation Start: 2-Furanacetic Acid activation Activation with Coupling Agent (e.g., EDC/HOBt) start_amidation->activation ammonolysis Reaction with Aqueous Ammonia activation->ammonolysis workup_amidation Aqueous Workup ammonolysis->workup_amidation purification_amidation Purification workup_amidation->purification_amidation product_amidation Product: this compound purification_amidation->product_amidation start_hydrolysis Start: 2-Furylacetonitrile hydrolysis Partial Hydrolysis (e.g., H2SO4/H2O) start_hydrolysis->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction purification_hydrolysis Purification extraction->purification_hydrolysis product_hydrolysis Product: this compound purification_hydrolysis->product_hydrolysis

Caption: Experimental workflows for this compound synthesis.

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completeness (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Check Reagent Activity (e.g., Coupling Agent) complete->check_reagents increase_time_temp->check_reaction reagents_ok Reagents Active check_reagents->reagents_ok Yes reagents_bad Reagents Inactive check_reagents->reagents_bad No check_workup Review Workup Procedure reagents_ok->check_workup use_fresh_reagents Use Fresh Reagents reagents_bad->use_fresh_reagents workup_ok Workup Correct check_workup->workup_ok Yes workup_issue Potential Loss during Workup check_workup->workup_issue No optimize_extraction Optimize Extraction and Purification Steps workup_issue->optimize_extraction

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Troubleshooting Low Yield in 2-Furanacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Furanacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common laboratory-scale synthetic routes to this compound are:

  • Amidation of 2-Furoyl Chloride: This method involves the reaction of 2-furoyl chloride with ammonia. 2-furoyl chloride is typically prepared from 2-furoic acid.

  • Hydrolysis of 2-Furonitrile: This route involves the partial hydrolysis of 2-furonitrile to the corresponding amide.

Q2: I am experiencing a significantly lower yield than expected. What are the general areas I should investigate?

A2: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Formation of undesired byproducts consumes starting materials and complicates purification.

  • Product loss during workup and purification: Significant amounts of product may be lost during extraction, washing, and recrystallization steps.

  • Purity of starting materials: Impurities in the starting 2-furoic acid, 2-furonitrile, or reagents can interfere with the reaction.

Q3: How can I tell if my reaction has gone to completion?

A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product spot/peak. The reaction is considered complete when the starting material is no longer detectable.

Troubleshooting Guide: Synthesis from 2-Furoyl Chloride

This route involves two main stages: the preparation of 2-furoyl chloride and its subsequent reaction with ammonia.

Stage 1: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

Q4: My yield of 2-furoyl chloride is low. What could be the cause?

A4: Low yields in the preparation of 2-furoyl chloride from 2-furoic acid are often due to the choice and handling of the chlorinating agent or the reaction conditions.

  • Inefficient Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used. While effective, incomplete reaction can occur. Phosgene has also been used and can result in high purity and yield.

  • Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture present in the glassware or solvent will hydrolyze the 2-furoyl chloride back to 2-furoic acid, reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inadequate Temperature or Reaction Time: The reaction may require heating (reflux) to proceed at a reasonable rate. Insufficient reaction time will lead to incomplete conversion.

Chlorinating AgentTypical ConditionsReported Yield of 2-Furoyl ChlorideReference
Thionyl ChlorideReflux with excess thionyl chloride for 1 hour.79%[1]
PhosgeneReaction with phosgene in the presence of a catalyst like N,N-dimethylformamide (DMF) at 40-100°C for 2 hours.91.2%[2]

Experimental Protocol: Synthesis of 2-Furoyl Chloride with Thionyl Chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 25g (0.22 mol) of 2-furoic acid.

  • Add 65g (0.55 mol) of thionyl chloride.

  • Reflux the mixture at 100°C for 1 hour.

  • After the reaction is complete, distill off the excess thionyl chloride.

  • Distill the remaining liquid under reduced pressure, collecting the fraction at 173-174°C to obtain 2-furoyl chloride.

Stage 2: Amidation of 2-Furoyl Chloride

Q5: The final amidation step is giving me a low yield of this compound. What are the common pitfalls?

A5: The reaction of 2-furoyl chloride with ammonia can be vigorous and lead to side products if not controlled properly.

  • Formation of Ammonium Chloride: The reaction produces hydrogen chloride (HCl) as a byproduct, which will react with ammonia to form ammonium chloride. This consumes the ammonia intended for the reaction. Using an excess of ammonia can help to drive the reaction to completion.

  • Hydrolysis of 2-Furoyl Chloride: If using aqueous ammonia, the presence of water can hydrolyze the starting material back to 2-furoic acid, which will then react with ammonia to form ammonium 2-furoate, an unreactive salt.

  • Reaction Temperature: The reaction is exothermic. Adding the 2-furoyl chloride to a cold solution of ammonia can help to control the reaction rate and minimize side reactions.

Workflow for Amidation of 2-Furoyl Chloride

2-Furoyl_Chloride 2-Furoyl_Chloride Reaction_Vessel Reaction (e.g., in an inert solvent) 2-Furoyl_Chloride->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel 2-Furanacetamide_Crude Crude this compound & Ammonium Chloride Reaction_Vessel->2-Furanacetamide_Crude Purification Purification (e.g., Recrystallization) 2-Furanacetamide_Crude->Purification 2-Furanacetamide_Pure Pure this compound Purification->2-Furanacetamide_Pure Byproduct Ammonium Chloride Purification->Byproduct

Caption: Workflow for the synthesis of this compound from 2-furoyl chloride.

Troubleshooting Guide: Synthesis from 2-Furonitrile

Q6: I am attempting the hydrolysis of 2-furonitrile to this compound, but the yield is poor. What factors should I consider?

A6: The partial hydrolysis of a nitrile to an amide can be challenging to control. Over-hydrolysis to the carboxylic acid is a common problem.

  • Reaction Conditions: The hydrolysis can be carried out under acidic or basic conditions. The choice of catalyst, temperature, and reaction time are critical to stop the reaction at the amide stage.

  • Acid-Catalyzed Hydrolysis: Heating a nitrile with a dilute acid like hydrochloric acid will typically lead to the formation of the carboxylic acid (2-furoic acid) and the corresponding ammonium salt.[3][4] To isolate the amide, milder conditions are required.

  • Base-Catalyzed Hydrolysis: Heating a nitrile with an aqueous base like sodium hydroxide will produce the salt of the carboxylic acid (sodium 2-furoate) and ammonia gas.[3] Again, controlling the conditions is key to isolating the amide.

  • Biocatalysis: The use of enzymes, such as aldoxime dehydratases, can offer a milder and more selective route to nitriles and subsequently amides, potentially avoiding harsh conditions that lead to over-hydrolysis.[5]

Logical Relationship for Nitrile Hydrolysis

cluster_acid Acidic Conditions cluster_base Basic Conditions 2-Furonitrile 2-Furonitrile This compound This compound 2-Furonitrile->this compound Partial Hydrolysis 2-Furonitrile->this compound Partial Hydrolysis H2O_Acid H₂O / H⁺ H2O_Base H₂O / OH⁻ 2-Furoic_Acid 2-Furoic_Acid This compound->2-Furoic_Acid Over-hydrolysis Carboxylate_Salt Carboxylate Salt This compound->Carboxylate_Salt Over-hydrolysis Ammonium_Salt Ammonium Salt Ammonia Ammonia

Caption: Potential pathways and side reactions in the hydrolysis of 2-furonitrile.

Purification of this compound

Q7: I have a crude product, but I'm losing a lot of it during recrystallization. How can I improve my recovery?

A7: Significant product loss during recrystallization is often due to the choice of solvent or the technique used.

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, common solvents to try include ethanol, water, or mixtures like ethanol/water or acetone/water. A good starting point is to test the solubility of a small amount of your crude product in various solvents.

  • Using a Minimum Amount of Hot Solvent: It is crucial to use the minimum amount of boiling solvent necessary to fully dissolve the crude product. Using too much solvent will result in a lower recovery of the purified crystals upon cooling.

  • Cooling Process: Slow cooling of the saturated solution is more likely to yield purer and larger crystals. Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the product to precipitate out too quickly, trapping impurities.

  • Washing the Crystals: When washing the collected crystals, use a small amount of the cold recrystallization solvent to avoid redissolving a significant portion of your product.

Common Recrystallization Solvents for Amides

Solvent/MixturePolarityComments
WaterHighGood for polar amides.
EthanolHighA versatile solvent for many organic compounds.
Ethanol/WaterVariableThe polarity can be adjusted by changing the ratio.
Acetone/WaterVariableAnother common mixed solvent system.
Ethyl Acetate/HexaneMedium/LowUseful if the amide is less polar.

References

Technical Support Center: Purification of Crude 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-furanacetamide.

FAQs: Purification of this compound

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. The most common impurities include:

  • 2-Furoic Acid: This is a frequent impurity, often carried over from the starting material or formed due to hydrolysis of this compound during synthesis or workup.[1][2][3][4]

  • Unreacted Starting Materials: Depending on the synthetic method, these may include 2-furoic acid, furfurylamine, or other precursors.[5][6]

  • Polymeric Byproducts: Furan rings are susceptible to opening and polymerization under acidic conditions, which can be present during synthesis or purification, leading to tar-like impurities.

  • Degradation Products: Hydrolysis of the amide bond can occur under acidic or basic conditions, reverting this compound to 2-furoic acid and ammonia/amine.[7][8][9][10] Thermal degradation at high temperatures can also lead to the formation of furan and other byproducts.[11][12][13][14][15]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective techniques for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity. In many cases, a combination of both methods may be necessary for achieving high purity.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: As an amide, this compound is a polar compound.[16][17] The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Some general guidelines for solvent selection include:

  • Polar Protic Solvents: Water, ethanol, and methanol can be good starting points due to the hydrogen bonding capabilities of the amide group.[16][17][18][19]

  • Polar Aprotic Solvents: Acetone and acetonitrile are also viable options.[20][21] Acetonitrile, in particular, can yield good quality crystals for amides.[20]

  • Solvent Pairs: If a single solvent does not provide optimal results, a two-solvent system can be employed.[22][23] A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Common pairs for polar compounds include ethanol/water or acetone/hexane.

It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific crude sample.

Q4: What are the key parameters to consider for column chromatography of this compound?

A4: For the column chromatographic purification of a polar compound like this compound, consider the following:

  • Stationary Phase: Silica gel is the most common and generally effective stationary phase for polar compounds in normal-phase chromatography.[24]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent should be adjusted to achieve good separation. A common starting point is a mixture of hexane and ethyl acetate. The proportion of the more polar solvent (ethyl acetate) is gradually increased to elute the more polar compounds.

  • Loading Technique: The crude sample should be dissolved in a minimum amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading") before being applied to the column. This often leads to better separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling Out (Formation of an oil instead of crystals) The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The presence of significant impurities.1. Lower the boiling point by reducing the pressure (if feasible). 2. Use a lower-boiling solvent or a solvent pair. 3. Add more of the "good" solvent to reduce saturation. 4. Try scratching the inside of the flask with a glass rod to induce crystallization. 5. Add a seed crystal of pure this compound. 6. Consider a preliminary purification step like a solvent wash or short column chromatography to remove major impurities.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration. 2. If using a solvent pair, add more of the "poor" solvent dropwise. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Scratch the inner surface of the flask. 5. Introduce a seed crystal.
Low Recovery of Purified Product Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. During hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out.
Poor Purity After Recrystallization Inappropriate solvent choice that does not effectively differentiate between the product and impurities. The cooling process was too fast, trapping impurities within the crystal lattice.1. Re-evaluate the solvent system through small-scale trials. 2. Ensure slow cooling to allow for the formation of well-defined, pure crystals. 3. A second recrystallization step may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound from Impurities The mobile phase polarity is too high or too low. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.1. Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Use an appropriate ratio of stationary phase to crude sample (typically 30:1 to 100:1 by weight).
This compound Does Not Elute from the Column The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
This compound Elutes Too Quickly with Impurities The mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Streaking or Tailing of the Product Band The sample is not sufficiently soluble in the mobile phase. The presence of highly polar impurities (like 2-furoic acid) interacting strongly with the silica gel. Degradation of the product on the silica gel.1. Ensure the sample is fully dissolved before loading. Consider the "dry loading" technique. 2. Add a small percentage of a modifier like acetic acid to the mobile phase to help elute acidic impurities. Caution: This may not be suitable if the product is acid-sensitive. 3. Work quickly and avoid prolonged exposure of the compound to the silica gel. Consider using a less acidic stationary phase like alumina if acid-sensitivity is a concern.

Experimental Protocols

General Recrystallization Protocol for this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, acetonitrile, or a solvent pair like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if insoluble impurities are present): If there are insoluble materials, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General Column Chromatography Protocol for this compound

Objective: To purify crude this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Methodology:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various solvent systems.

  • Column Packing: Prepare the column by either slurry packing (mixing silica gel with the mobile phase and pouring it into the column) or dry packing (filling the column with dry silica gel and then running the mobile phase through it).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. For dry loading, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (for flash chromatography) or allow it to flow by gravity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check2 Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Pure_Product Pure this compound Purity_Check1->Pure_Product Purity ≥ 98% Impure1 Impure Product Purity_Check1->Impure1 Purity < 98% Purity_Check2->Pure_Product Purity ≥ 98% Impure2 Impure Product Purity_Check2->Impure2 Purity < 98% Impure1->Column_Chromatography Impure2->Recrystallization Re-purify

Caption: A general workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent1 Change Solvent/Solvent Pair Oiling_Out->Change_Solvent1 Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate Concentrate Solution / Add Anti-solvent No_Crystals->Concentrate Yes Poor_Purity Poor Purity? Low_Yield->Poor_Purity No Minimize_Solvent Minimize Solvent Volume / Use Cold Wash Low_Yield->Minimize_Solvent Yes Success Successful Recrystallization Poor_Purity->Success No Reevaluate_Solvent Re-evaluate Solvent / Slow Cooling Poor_Purity->Reevaluate_Solvent Yes

Caption: Troubleshooting logic for recrystallization of this compound.

Chromatography_Troubleshooting Start Column Chromatography Poor_Separation Poor Separation? Start->Poor_Separation No_Elution Product Not Eluting? Poor_Separation->No_Elution No Optimize_Mobile_Phase Optimize Mobile Phase (TLC) / Repack Column Poor_Separation->Optimize_Mobile_Phase Yes Fast_Elution Product Elutes Too Fast? No_Elution->Fast_Elution No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Tailing Band Tailing? Fast_Elution->Tailing No Decrease_Polarity Decrease Mobile Phase Polarity Fast_Elution->Decrease_Polarity Yes Success Good Separation Tailing->Success No Dry_Loading Use Dry Loading / Add Modifier to Eluent Tailing->Dry_Loading Yes

References

Identification of byproducts in 2-Furanacetamide reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-Furanacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is primarily synthesized through two main routes:

  • Hydrolysis of 2-Furonitrile: This is a common laboratory and industrial method where 2-furonitrile is hydrolyzed, typically under acidic or basic conditions, to yield this compound.[1]

  • From 2-Furoic Acid: 2-Furoic acid can be converted to this compound, often through an intermediate such as an acyl chloride or by direct reaction with an aminating agent like urea.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: The primary byproducts depend on the synthetic route and reaction conditions. Key byproducts include:

  • 2-Furoic Acid: This is a very common byproduct, especially during the hydrolysis of 2-furonitrile. It can result from the over-hydrolysis of the target this compound.[1][2] If starting from furfural to produce the 2-furonitrile precursor, 2-furoic acid can also be a contaminant from the Cannizzaro reaction of furfural.[3][4]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 2-furonitrile or 2-furoic acid in the final product mixture.

  • Furfuryl Alcohol: When furfural is used as a starting material for precursors, furfuryl alcohol can be generated as a co-product of the Cannizzaro reaction alongside 2-furoic acid.[3]

  • Polymeric/Tarry Materials: Furan derivatives are susceptible to polymerization and degradation, especially under strong acidic conditions and elevated temperatures, leading to the formation of dark, insoluble materials often referred to as "humins".

Q3: How can I minimize the formation of 2-Furoic Acid during the hydrolysis of 2-Furonitrile?

A3: To minimize the formation of 2-furoic acid, careful control of reaction conditions is crucial. Consider the following:

  • Reaction Time and Temperature: Monitor the reaction progress closely to stop it once the 2-furonitrile has been consumed, preventing further hydrolysis of the this compound. Lowering the reaction temperature can also help to slow down the rate of the second hydrolysis step.

  • Stoichiometry of Reagents: Use a controlled amount of acid or base catalyst to avoid excessively harsh conditions that favor the formation of the carboxylic acid.

Q4: What causes the formation of dark-colored, tarry byproducts, and how can I prevent them?

A4: The formation of dark, polymeric materials is often due to the acidic degradation of the furan ring. To prevent this:

  • Control Acidity: Avoid using overly strong acids or high concentrations of acid catalysts.

  • Temperature Management: Maintain the lowest effective temperature for the reaction. High temperatures can accelerate degradation pathways.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to color formation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material (2-Furonitrile or 2-Furoic Acid) Inadequate reaction time or temperature.Increase the reaction time and/or temperature incrementally while monitoring for byproduct formation.
Insufficient catalyst activity or amount.Ensure the catalyst is fresh and used in the correct stoichiometric amount. Consider a different catalyst if the issue persists.
Significant amount of 2-Furoic Acid detected Over-hydrolysis of the amide product.Reduce the reaction time and monitor the reaction progress more frequently. Consider using milder reaction conditions (lower temperature, less concentrated acid/base).
Presence of a large amount of dark, insoluble material Polymerization/degradation of furan ring.Use milder acidic conditions. Lower the reaction temperature. Ensure the reaction is not exposed to air, which can cause oxidation.
Issue 2: Presence of Impurities in the Final Product
Impurity Detected Possible Source Recommended Action
2-Furoic Acid Over-hydrolysis of this compound or impurity in the starting material.Optimize reaction time and conditions. Purify the starting 2-furonitrile or 2-furoic acid if necessary. Recrystallize the final product.
2-Furonitrile Incomplete hydrolysis.Increase reaction time or temperature. Ensure proper mixing.
Furfuryl Alcohol Byproduct from furfural-based starting materials.Purify the 2-furonitrile or 2-furoic acid precursor before the main reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Furonitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2-Furonitrile

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Sodium Carbonate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to an equal volume of deionized water to prepare a dilute sulfuric acid solution.

  • Add 2-furonitrile to the cooled acid solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Identification of Byproducts by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

Mobile Phase:

  • A gradient mobile phase is often effective. For example, a gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[5]

  • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

Procedure:

  • Prepare standard solutions of this compound, 2-furonitrile, and 2-furoic acid in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Dissolve a small sample of the reaction mixture in the same solvent.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 250 nm for 2-furoic acid and this compound).[5]

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

Data Presentation

Table 1: Typical HPLC Retention Times for Key Compounds

Compound Typical Retention Time (minutes) *
2-Furoic Acid3.5 - 4.5
This compound4.5 - 5.5
2-Furonitrile6.0 - 7.0

*Retention times are approximate and will vary depending on the specific HPLC method (column, mobile phase, flow rate, temperature).

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_byproduct Byproduct Formation 2-Furonitrile 2-Furonitrile This compound This compound 2-Furonitrile->this compound Hydrolysis (H+ or OH-) 2-Furoic_Acid 2-Furoic_Acid 2-Furonitrile->2-Furoic_Acid Direct Hydrolysis This compound->2-Furoic_Acid Over-hydrolysis Polymerization Polymerization This compound->Polymerization Degradation (strong acid/heat)

Caption: Reaction pathway for this compound synthesis and common byproduct formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Analyze by HPLC/GC-MS start->check_impurities high_acid High 2-Furoic Acid? check_impurities->high_acid Yes high_nitrile High 2-Furonitrile? check_impurities->high_nitrile No dark_color Dark/Tarry Product? check_impurities->dark_color No reduce_time Reduce Reaction Time/ Use Milder Conditions high_acid->reduce_time increase_time Increase Reaction Time/ Temperature high_nitrile->increase_time milder_acid Use Milder Acid/ Lower Temperature dark_color->milder_acid Yes end Purify by Recrystallization dark_color->end No reduce_time->end increase_time->end milder_acid->end

Caption: Troubleshooting workflow for this compound synthesis issues.

References

Improving the stability of 2-Furanacetamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2-Furanacetamide in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over a short period. What are the potential causes?

A1: Short-term instability of this compound in solution can be attributed to several factors. The amide functional group is susceptible to hydrolysis, especially at non-neutral pH.[1][2] Additionally, the furan moiety can be sensitive to acidic conditions. Exposure to light and elevated temperatures can also accelerate degradation.[3][4] It is also crucial to consider the purity of the solvent and the presence of any contaminants that might catalyze degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways for this compound are expected to be hydrolysis of the amide bond and potential modifications of the furan ring.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-furanacetic acid and ammonia.[2]

  • Furan Ring Opening/Degradation: The furan ring can be susceptible to degradation under strongly acidic or oxidative conditions.[5]

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

A3: To maximize the stability of this compound solutions, it is recommended to:

  • Control pH: Maintain the solution pH as close to neutral (pH 7) as possible, unless experimental conditions require otherwise. Buffering the solution may be beneficial.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[3][4]

  • Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, frozen conditions (-20 °C or lower) may be necessary, but freeze-thaw stability should be assessed.[6]

  • Use High-Purity Solvents: Utilize high-purity, degassed solvents to minimize contaminants and dissolved oxygen.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic Solution

Symptoms:

  • Significant decrease in this compound concentration determined by HPLC.

  • Appearance of new peaks in the chromatogram.

  • Change in the physical appearance of the solution (e.g., color change).

Possible Causes:

  • Acid-catalyzed hydrolysis: The amide bond is likely undergoing hydrolysis to 2-furanacetic acid.

  • Furan ring degradation: The furan ring may be unstable in the acidic environment.

Troubleshooting Steps:

  • pH Adjustment: If experimentally feasible, increase the pH of the solution towards neutral.

  • Buffer Selection: Employ a suitable buffer system to maintain a stable pH.

  • Temperature Reduction: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.

  • Time Limitation: Minimize the time the compound is in the acidic solution.

  • Degradation Product Analysis: Characterize the new peaks by techniques like LC-MS to confirm the degradation pathway.

Issue 2: Instability Under Photolytic Stress (Exposure to Light)

Symptoms:

  • Loss of this compound concentration after exposure to ambient or UV light.

  • Formation of new, unidentified peaks in the chromatogram.

Possible Causes:

  • Photodegradation: The molecule may be absorbing light, leading to chemical decomposition.[3][7]

Troubleshooting Steps:

  • Light Protection: Conduct all experimental manipulations under amber or red light and store solutions in light-protecting containers (e.g., amber vials).

  • Wavelength Consideration: If using a light-dependent experimental setup, determine if the wavelength can be altered to a range where this compound does not absorb.

  • Forced Degradation Study: Intentionally expose a sample solution to a controlled light source (e.g., a photostability chamber) to confirm light sensitivity and identify degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Stability

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[1][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a 105°C oven for 24 hours.[8] Dissolve the stressed sample in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a defined period (e.g., equivalent to 1.2 million lux hours and 200 W h/m² of UV-A light, as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl24 hours60 °C15.224.5, 8.2
0.1 M NaOH8 hours60 °C25.814.5
3% H₂O₂24 hoursRoom Temp8.536.1, 9.7, 11.3
Thermal (Solid)24 hours105 °C5.1112.5
Photolytic1.2 M lux hrsRoom Temp11.727.3, 10.9

Visualizations

G cluster_storage Recommended Storage cluster_conditions Optimal Conditions storage_solution This compound Solution neutral_ph Neutral pH (6-8) storage_solution->neutral_ph Maintain darkness Protection from Light storage_solution->darkness Maintain refrigerated Refrigerated (2-8 °C) storage_solution->refrigerated Maintain inert_gas Inert Atmosphere storage_solution->inert_gas Maintain

Caption: Recommended storage conditions for this compound solutions.

G cluster_degradation Degradation Pathways cluster_products Potential Products compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis compound->photolysis thermolysis Thermolysis compound->thermolysis acid_ammonia 2-Furanacetic Acid + Ammonia hydrolysis->acid_ammonia oxidized_products Oxidized Derivatives oxidation->oxidized_products photo_products Photodegradants photolysis->photo_products thermal_products Thermal Degradants thermolysis->thermal_products

Caption: Potential degradation pathways for this compound.

G cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_analysis Further Analysis start Start: Stability Issue (e.g., Degradation) check_params Review Experimental Parameters (pH, Temp, Light) start->check_params check_reagents Verify Reagent Purity (Solvents, etc.) start->check_reagents adjust_ph Adjust/Buffer pH check_params->adjust_ph control_temp Control Temperature check_params->control_temp protect_light Protect from Light check_params->protect_light use_pure Use High-Purity Reagents check_reagents->use_pure hplc_analysis Analyze by Stability- Indicating HPLC adjust_ph->hplc_analysis control_temp->hplc_analysis protect_light->hplc_analysis use_pure->hplc_analysis forced_degradation Perform Forced Degradation Study forced_degradation->hplc_analysis hplc_analysis->forced_degradation If issue persists end End: Stability Improved hplc_analysis->end If successful

Caption: Troubleshooting workflow for this compound stability issues.

References

Furan-Based Amide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of furan-based amides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my furan-based amide synthesis?

Low yields in furan-based amide synthesis can stem from several factors:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical and can significantly impact the reaction outcome. Reagents like HATU, HBTU, and EDC are commonly used, but their effectiveness can vary depending on the specific substrates.[1][2][3][4]

  • Furan Ring Instability: The furan ring is susceptible to opening under acidic conditions, leading to the formation of unwanted byproducts and a reduction in the desired amide yield.[5][6]

  • Decarboxylation of Furan-2-carboxylic Acid: When using furan-2-carboxylic acid, decarboxylation can occur, especially at elevated temperatures, leading to the loss of starting material.[7]

  • Intramolecular Hydrogen Bonding: In some furan-based polyamides and related structures, intramolecular hydrogen bonding between the furan oxygen and the amide proton can hinder intermolecular chain growth, resulting in low molecular weight products.[8][9][10][11]

  • Poor Solubility of Starting Materials: Inadequate solubility of the furan-based carboxylic acid or the amine in the chosen reaction solvent can lead to incomplete reactions.

  • Inefficient Purification: Furan-based amides can be challenging to purify, and significant product loss can occur during chromatography or crystallization.[12]

Q2: My furan ring appears to be opening during the reaction. How can I prevent this?

Furan ring opening is a common side reaction, particularly under acidic conditions. Here are some strategies to minimize it:

  • Maintain Neutral or Slightly Basic Conditions: Avoid strong acids. If an acid scavenger is needed, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Choose a Milder Coupling Reagent: Some coupling reagents generate acidic byproducts. Consider using reagents that operate under neutral conditions.

  • Control the Reaction Temperature: Higher temperatures can promote ring-opening. Whenever possible, run the reaction at room temperature or below.

  • Limit Reaction Time: Prolonged exposure to even mildly acidic conditions can lead to ring cleavage. Monitor the reaction closely and work it up as soon as it is complete.

Q3: I am observing significant decarboxylation of my furan-2-carboxylic acid. What can I do?

Decarboxylation of furan-2-carboxylic acid is often triggered by heat.[7] To mitigate this:

  • Use Milder Reaction Conditions: Avoid high temperatures. Reactions at room temperature are ideal. If heating is necessary, use the lowest effective temperature.

  • Activate the Carboxylic Acid at Low Temperature: If preparing an acid chloride, for instance, perform the activation at a low temperature before adding the amine.

  • Alternative Starting Materials: Consider using an ester derivative of the furan-2-carboxylic acid followed by amidation, which can sometimes bypass the decarboxylation issue.

Q4: My purification by column chromatography is resulting in a significant loss of my furan-based amide. What are the best practices for purification?

Purification of furan-based amides can be challenging. Here are some tips:

  • Recrystallization: This is often the preferred method for purifying solid amides as it can be more efficient and lead to higher recovery than chromatography.[12] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography:

    • Choice of Stationary Phase: Standard silica gel is commonly used.

    • Solvent System: A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) is often effective.

    • Loading Technique: Dry loading the crude product onto silica gel can sometimes improve separation.

  • Liquid-Liquid Extraction: A thorough aqueous workup to remove excess reagents and water-soluble byproducts before chromatography can simplify the purification process.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • The isolated yield of the desired amide is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Ensure the furan-based carboxylic acid and amine are pure. Impurities can inhibit the reaction.

    • Confirm that the coupling reagent is not expired or degraded.

    • Double-check the molar ratios of all reactants. It is common to use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent.

  • Optimize Coupling Conditions:

    • Reaction Time: Is the reaction being run for a sufficient amount of time? Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Temperature: While high temperatures can cause side reactions, some less reactive amines may require gentle heating. Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor for product formation versus byproduct formation.

  • Change the Coupling Reagent:

    • If a carbodiimide like EDC is failing, consider switching to a uronium-based reagent like HATU or HBTU, which are often more effective for difficult couplings.[1][4]

  • Change the Solvent:

    • The solubility of all components is crucial. If your starting materials are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a solvent mixture. Common solvents include DMF, DCM, THF, and acetonitrile.

  • Assess Amine Nucleophilicity:

    • Electron-deficient anilines or sterically hindered amines can be poor nucleophiles. For these substrates, a more powerful activating agent for the carboxylic acid may be necessary.

Problem 2: Presence of Significant Byproducts

Symptoms:

  • TLC or LC-MS shows multiple spots in addition to the starting materials and the desired product.

  • NMR of the crude product shows unexpected signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps:

  • Identify the Byproduct:

    • Use LC-MS to determine the mass of the major byproducts. This can provide clues to their identity.

  • Addressing Furan Ring Opening:

    • If the byproduct mass corresponds to the addition of water to your starting material or product, ring opening is likely.

    • Solution: As detailed in FAQ 2, switch to milder reaction conditions, ensure a neutral or slightly basic pH, and lower the reaction temperature.

  • Addressing Decarboxylation:

    • If the byproduct mass suggests the loss of CO2 from your furan-2-carboxylic acid, decarboxylation is the probable cause.

    • Solution: As detailed in FAQ 3, lower the reaction temperature.

  • Addressing Coupling Reagent-Related Byproducts:

    • If you are using a carbodiimide reagent like DCC or EDC, the corresponding urea byproduct (DCU or EDU) will be formed.

    • Solution: DCU is often insoluble in many organic solvents and can be removed by filtration. EDU is water-soluble and can be removed with an aqueous workup.

Data Presentation

Table 1: Comparison of Coupling Reagents for the Synthesis of N-benzylfuran-2-carboxamide

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDIPEADMF251285
HATUDIPEADMF25492
T3PPyridineDCM25688
SOCl₂ then aminePyridineDCM0 to 25375

Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Furan-2-Amides using HATU

This protocol is a general guideline for the synthesis of an N-aryl furan-2-amide.

Materials:

  • Furan-2-carboxylic acid

  • Substituted aniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow:

Caption: General experimental workflow for HATU-mediated amidation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1.0 eq).

  • Add the substituted aniline (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.5 M concentration with respect to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

References

Technical Support Center: HPLC Analysis of 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Furanacetamide, with a specific focus on resolving peak tailing to ensure accurate quantification and robust method performance.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, the resulting peaks on the chromatogram should be symmetrical and resemble a Gaussian distribution. Peak tailing is a distortion where the peak has an asymmetric shape with a longer, drawn-out trailing edge.[1][2] This can interfere with the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2][3]

Peak tailing is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]

Q2: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most likely causes?

A2: Peak tailing for a polar, amide-containing compound like this compound in reversed-phase HPLC is often caused by several factors:

  • Secondary Silanol Interactions: This is a primary cause. The stationary phase in most C18 columns is based on silica, which has residual silanol groups (-Si-OH). These silanols can be ionized (negatively charged) and interact strongly with polar functional groups on your analyte, such as the amide group in this compound.[3][4][5] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the characteristic tail.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[4][6] If all peaks in the chromatogram are tailing, this is a likely culprit.[6]

  • Mobile Phase pH and Buffer Issues: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule may exist, leading to peak distortion.[1] Additionally, an inadequate buffer concentration may not effectively control the on-column pH or mask silanol interactions.[6][7]

  • Extra-Column Effects: This refers to band broadening that occurs outside of the column. Long connection tubing, large detector cell volumes, or poorly made fittings can all contribute to dead volume, which causes peaks to tail.[1][7] Early eluting peaks are often more affected by extra-column volume.[8]

  • Column Contamination or Degradation: The accumulation of contaminants on the column frit or packing material can create active sites for unwanted interactions.[5] Physical degradation of the column bed, such as the formation of a void at the inlet, can also lead to distorted peak shapes.[6][7]

Q3: How can I reduce peak tailing caused by silanol interactions?

A3: To minimize unwanted interactions with residual silanols, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a value between 2.5 and 3.0 is a highly effective technique.[7][8] At this low pH, the silanol groups are protonated (non-ionized), which significantly reduces their ability to interact with your analyte.[3][9]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically treats many of the residual silanol groups to make them less active.[6][8] Using a high-purity, base-deactivated, or end-capped column is strongly recommended for analyzing polar or basic compounds.[6][8]

  • Increase Buffer Concentration: At a mid-range pH, increasing the concentration of your buffer (e.g., phosphate buffer from 10 mM to 25 mM) can help to mask the residual silanol sites and improve peak shape by increasing the ionic strength of the mobile phase.[8]

  • Consider Mobile Phase Additives: While less common with modern columns, adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase can be effective.[9][10] TEA competes with the analyte for interaction with the active silanol sites.

Q4: Could my sample preparation or injection parameters be the source of the problem?

A4: Yes, several factors related to the sample and its introduction into the system can cause peak tailing:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than your initial mobile phase, it can cause peak distortion.[2][4] It is always best to dissolve your sample in the mobile phase itself or in a weaker solvent.

  • Sample Overload: As mentioned, injecting too high a concentration of this compound can lead to tailing.[6] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[5][6]

  • Sample Matrix Effects: If your this compound is in a complex matrix (e.g., biological fluids, plant extracts), other components in the sample can interfere with the chromatography.[2] Proper sample clean-up using techniques like Solid Phase Extraction (SPE) can remove these interferences and improve peak shape.[1][3]

Troubleshooting HPLC Parameters

The following table summarizes key parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterRecommended AdjustmentExpected OutcomePotential Issues
Mobile Phase pH Adjust to pH 2.5 - 3.0 using an appropriate buffer (e.g., 0.1% Formic Acid or Phosphate Buffer).Suppresses ionization of silanol groups, minimizing secondary interactions and improving peak symmetry.[8][9]Some columns are not stable at very low pH; check manufacturer's specifications. May alter analyte retention time.
Column Chemistry Use a modern, high-purity, end-capped C18 or a polar-embedded phase column.Reduces the number of available active silanol sites, leading to more symmetrical peaks for polar analytes.[1][8]May require method re-validation.
Injection Volume / Concentration Reduce injection volume or dilute the sample.Prevents column overload, which is a common cause of peak asymmetry.[2][6]May decrease sensitivity, requiring a more sensitive detector setting.
Sample Solvent Dissolve the sample in the initial mobile phase composition.Ensures proper focusing of the analyte band at the head of the column, preventing peak distortion.[2]Analyte may have poor solubility in the mobile phase.
Buffer Concentration Increase buffer concentration (e.g., to >20 mM) if operating at a mid-range pH.Shields the analyte from interacting with silanol groups by increasing the mobile phase ionic strength.[7][8]High buffer concentrations can precipitate in high organic content and are not ideal for LC-MS applications.[8]
System Tubing Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005").Reduces extra-column volume, which minimizes band broadening and improves peak shape, especially for early eluting peaks.[1]May increase system backpressure.

Experimental Protocol for Troubleshooting Peak Tailing

This protocol provides a systematic approach to identifying and resolving the cause of peak tailing in the analysis of this compound.

Objective: To systematically eliminate potential causes of peak tailing and achieve a symmetrical peak shape with a Tailing Factor (Tf) ≤ 1.2.

Materials:

  • HPLC system with UV or MS detector

  • C18 reversed-phase column (preferably end-capped)

  • This compound standard

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • HPLC-grade buffers/additives (Formic Acid, Ammonium Formate, Potassium Phosphate)

  • 0.45 µm membrane filters

Methodology:

  • Establish a Baseline:

    • Prepare the mobile phase and sample according to your current method.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the Tailing Factor (Tf) for the peak. This is your baseline for comparison.

  • Test for Column Overload:

    • Prepare a new sample that is 10-fold more dilute than the original standard.

    • Inject the diluted sample using the same HPLC conditions.

    • Compare the peak shape and Tf to the baseline. If tailing is significantly reduced, the original issue was column overload. Adjust sample concentration accordingly.

  • Optimize Mobile Phase pH:

    • If tailing persists, prepare a new aqueous mobile phase containing 0.1% formic acid to achieve a pH of approximately 2.7.

    • Flush the system and column thoroughly with the new mobile phase.

    • Re-equilibrate the system and inject the standard.

    • Analyze the peak shape. A low pH mobile phase is often the most effective solution for silanol-induced tailing.[3][9]

  • Evaluate Column Health:

    • If peak tailing is still present, or if you observe high backpressure or split peaks, the column may be contaminated or damaged.

    • Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% Acetonitrile) to waste.[3]

    • If a guard column is installed, replace it.[11]

    • Re-install the column in the correct direction, equilibrate, and re-inject the standard. If the problem is not resolved, the column may need to be replaced.

  • Check for Extra-Column Effects:

    • Inspect all connection tubing between the injector, column, and detector.

    • Ensure all fittings are secure and that the tubing length is minimized.

    • Use narrow-bore tubing (if available) to reduce dead volume.[1][2]

Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) check_overload Step 1: Check for Overload Dilute Sample 10x & Inject start->check_overload is_overload Tailing Improved? check_overload->is_overload overload_solution Solution: Reduce Sample Concentration or Injection Volume is_overload->overload_solution Yes adjust_ph Step 2: Adjust Mobile Phase Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) is_overload->adjust_ph No end_node Peak Shape Optimized overload_solution->end_node is_ph Tailing Improved? adjust_ph->is_ph ph_solution Solution: Use Low pH Mobile Phase. Consider End-Capped Column. is_ph->ph_solution Yes check_column Step 3: Check Column Health Flush Column / Replace Guard is_ph->check_column No ph_solution->end_node is_column Tailing Improved? check_column->is_column column_solution Solution: Column was Contaminated. Replace Column if Necessary. is_column->column_solution Yes check_system Step 4: Check System Minimize Tubing Length, Check Fittings for Dead Volume is_column->check_system No column_solution->end_node system_solution Solution: Optimize System Plumbing to Reduce Extra-Column Volume check_system->system_solution system_solution->end_node

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Degradation Pathways of Furylfuramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Furylfuramide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is Furylfuramide and why is its degradation behavior important?

Furylfuramide, also known as AF-2, is a nitrofuran derivative that was formerly used as a food preservative.[1][2] It was withdrawn from the market due to concerns about its mutagenicity and carcinogenicity.[2] Understanding its degradation pathways under stress conditions is crucial for several reasons:

  • Safety Assessment: To identify potentially toxic degradation products.

  • Analytical Method Development: To develop stability-indicating analytical methods that can accurately quantify Furylfuramide in the presence of its degradants.[3]

  • Formulation and Packaging Development: To establish appropriate storage conditions and packaging to minimize degradation.[4]

  • Regulatory Compliance: Forced degradation studies are a regulatory requirement for new drug substances and products.[5][6]

Q2: What are the typical stress conditions used in forced degradation studies of Furylfuramide?

Forced degradation studies for Furylfuramide typically involve exposing it to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[4][7] The following table summarizes typical starting conditions, which may need to be optimized based on the observed degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HCl60°C - 80°CSeveral hours to days
Alkaline Hydrolysis 0.1 M to 1 M NaOHRoom Temperature - 60°CMinutes to hours
Oxidative 3% to 30% H₂O₂Room TemperatureSeveral hours
Thermal Dry Heat105°CUp to 24 hours
Photolytic UV light (e.g., 254 nm) or ICH option 1 or 2AmbientSeveral hours to days

Q3: What are the likely degradation pathways of Furylfuramide under these stress conditions?

While specific degradation products for Furylfuramide are not extensively documented in the public domain, based on the chemistry of its functional groups (a 5-nitrofuran ring, a furan ring, and an acrylamide moiety), the following degradation pathways are proposed:

  • Acid Hydrolysis: The acrylamide bond is susceptible to hydrolysis under acidic conditions, which could lead to the formation of 2-(2-furyl)-3-(5-nitro-2-furyl)acrylic acid and ammonia.[8][9] The ether linkage in the furan rings may also be susceptible to cleavage under harsh acidic conditions.

  • Alkaline Hydrolysis: The acrylamide moiety is readily hydrolyzed under basic conditions, likely at a faster rate than in acidic conditions, to form the corresponding carboxylate salt.[10][11] The nitro group may also undergo reactions in strong alkaline solutions.

  • Oxidative Degradation: The furan rings are prone to oxidative cleavage, which could lead to the formation of various dicarbonyl compounds and carboxylic acids. The double bond in the acrylamide moiety is also susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of any formed carboxylic acid degradation products may occur. The polyene structure could also be susceptible to polymerization or rearrangement reactions.

  • Photolytic Degradation: Nitroaromatic compounds are known to undergo complex photochemical reactions, including reduction of the nitro group and ring-opening reactions.[12][13] Isomerization of the double bond (cis-trans) is also a possibility.

Troubleshooting Guides

Issue 1: No degradation is observed under the initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl).

    • Increase the temperature of the reaction.

    • Extend the duration of the stress testing.

    • For photolytic degradation, ensure the light source has an appropriate wavelength and intensity to be absorbed by Furylfuramide.

Issue 2: Complete degradation of Furylfuramide is observed immediately.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the reaction temperature.

    • Reduce the duration of the stress testing and sample at earlier time points.

    • For photolytic studies, reduce the light intensity or exposure time.

Issue 3: Poor peak shape or resolution in the HPLC analysis of degradation samples.

  • Possible Cause: Co-elution of degradation products, interaction of degradants with the column stationary phase, or inappropriate mobile phase composition.[14]

  • Troubleshooting Steps:

    • Optimize the mobile phase: Adjust the pH, organic modifier ratio, or try a different organic solvent (e.g., methanol instead of acetonitrile).

    • Change the column: Use a column with a different stationary phase (e.g., a phenyl column instead of a C18) or a different particle size.

    • Adjust the gradient: Modify the gradient slope or duration to improve separation.

    • Check for column overload: Inject a smaller volume or a more dilute sample.[15]

    • Ensure sample solvent is compatible with the mobile phase: High organic content in the sample solvent can cause peak distortion.[15]

Issue 4: Mass imbalance is observed in the stability-indicating method.

  • Possible Cause: Some degradation products are not being detected by the analytical method.[5]

  • Troubleshooting Steps:

    • Use a photodiode array (PDA) detector: This can help to identify peaks with different UV spectra that might be missed at a single wavelength.

    • Change the detection wavelength: Analyze the samples at multiple wavelengths to ensure all chromophoric degradants are detected.

    • Consider other detection methods: If non-chromophoric degradation products are suspected, consider using a mass spectrometer (MS) or a charged aerosol detector (CAD).

    • Check for volatile degradation products: Use techniques like headspace GC-MS to analyze for volatile compounds.

Experimental Protocols

Protocol 1: Forced Degradation of Furylfuramide

This protocol provides a general framework for conducting forced degradation studies on Furylfuramide. The specific conditions may need to be optimized.

1. Preparation of Stock Solution: Prepare a stock solution of Furylfuramide (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Withdraw samples at appropriate time intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation: Spread a thin layer of solid Furylfuramide in a petri dish and place it in a hot air oven at 105°C for 24 hours. For solution-state thermal degradation, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp at 254 nm for 24 hours. Also, expose a solid sample to the same conditions. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps for developing a hypothetical stability-indicating HPLC method for Furylfuramide and its degradation products.

1. Initial HPLC Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, monitoring at multiple wavelengths (e.g., 254 nm, 365 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Development and Optimization: Inject the stressed samples and the control sample. Evaluate the chromatograms for:

  • Resolution between Furylfuramide and its degradation products.

  • Peak shape (tailing factor, symmetry).

  • Run time. Optimize the mobile phase composition, gradient profile, pH, and column type as needed to achieve adequate separation.

3. Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Caption: Proposed degradation pathways of Furylfuramide under various stress conditions.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Furylfuramide Stock Solution stress_acid Acid Hydrolysis prep_stock->stress_acid stress_alkaline Alkaline Hydrolysis prep_stock->stress_alkaline stress_oxidative Oxidative Degradation prep_stock->stress_oxidative stress_thermal Thermal Degradation prep_stock->stress_thermal stress_photolytic Photolytic Degradation prep_stock->stress_photolytic analysis_hplc HPLC-PDA/MS Analysis stress_acid->analysis_hplc stress_alkaline->analysis_hplc stress_oxidative->analysis_hplc stress_thermal->analysis_hplc stress_photolytic->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data outcome_pathways Identify Degradation Pathways analysis_data->outcome_pathways outcome_method Develop Stability-Indicating Method outcome_pathways->outcome_method

Caption: General experimental workflow for forced degradation studies of Furylfuramide.

References

Technical Support Center: 2-Furanacetamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-Furanacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound is typically synthesized through the amidation of 2-furanacetic acid or its derivatives. Common methods include:

  • From 2-Furanacetic Acid using Coupling Agents: This involves reacting 2-furanacetic acid with an amine source (e.g., ammonia or an ammonium salt) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

  • From 2-Furanacetyl Chloride: 2-furanacetic acid can be converted to the more reactive 2-furanacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with ammonia to form this compound.

  • From Ethyl 2-Furanacetate: The ester, ethyl 2-furanacetate, can be converted to this compound via aminolysis, which involves a reaction with ammonia.[3] This reaction may require heating.

Q2: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

Low purity is often indicated by a depressed and broad melting point range, as well as discoloration (pure this compound should be a white to off-white solid). The likely impurities depend on the synthetic route:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-furanacetic acid, 2-furanacetyl chloride, or ethyl 2-furanacetate in the product.

  • Coupling Agent Byproducts: If using DCC, the byproduct dicyclohexylurea (DCU) can be a major impurity and is often insoluble in many organic solvents.[2] When using EDC, the corresponding urea byproduct is typically water-soluble, making it easier to remove during aqueous workup.[2][4]

  • Side Reaction Products:

    • N,N'-dicyclohexyl-O-acylisourea: In DCC-mediated couplings, the intermediate O-acylisourea can sometimes be isolated as a stable, but undesired, byproduct.

    • Products of Furan Ring Opening/Degradation: The furan ring can be sensitive to strongly acidic or basic conditions and high temperatures, potentially leading to colored degradation products.

Q3: How can I remove unreacted 2-furanacetic acid from my product?

Unreacted 2-furanacetic acid can typically be removed by washing the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic 2-furanacetic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer, while the neutral this compound remains in the organic layer or as a solid.

Q4: I used DCC as a coupling agent and now have a very insoluble white powder contaminating my product. What is it and how do I remove it?

This is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction.[2] DCU is notoriously insoluble in many common organic solvents.[2] The best approach is to filter the reaction mixture while it is still in the reaction solvent (e.g., dichloromethane or ethyl acetate) to remove the precipitated DCU before proceeding with the workup. If the DCU co-precipitates with your product, you may need to find a solvent that dissolves your this compound but not the DCU, and then filter.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction- Extend the reaction time. - Increase the reaction temperature (monitor for degradation). - Use a more reactive derivative of 2-furanacetic acid (e.g., the acid chloride).
Inefficient coupling agent activation- Ensure the coupling agent (e.g., DCC, EDC) is fresh and has been stored properly. - Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][5]
Loss of product during workup- If performing a basic wash to remove acidic impurities, ensure the pH is not too high, which could lead to hydrolysis of the amide. - Minimize the number of transfer steps.
Amine source volatility (if using ammonia gas)- Use a sealed reaction vessel or a condenser cooled to a low temperature. - Consider using a more stable source of ammonia, such as ammonium chloride with a non-nucleophilic base.
Problem 2: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of impurities- The presence of unreacted starting materials or solvent residues can inhibit crystallization. Attempt to purify a small sample by column chromatography to see if a solid can be obtained.
Incorrect recrystallization solvent- Perform a solvent screen with small amounts of the crude product to find a suitable recrystallization solvent or solvent system. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[6][7][8]
Supersaturation- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of pure this compound if available.

Experimental Protocols

Recrystallization of this compound (Two-Solvent System)

This protocol is a general guideline and the choice of solvents should be optimized for your specific impurity profile. A common two-solvent system for amides is Ethanol/Water or Ethyl Acetate/Hexane.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.[7]

  • Induce Cloudiness: While the solution is still hot, slowly add a "bad" solvent (e.g., water) in which the this compound is poorly soluble, dropwise, until the solution becomes faintly cloudy and the cloudiness persists.[8]

  • Re-dissolution: If too much "bad" solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like amides.

  • Mobile Phase Selection: The polarity of the mobile phase will depend on the impurities present. A good starting point for elution is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Begin with a low polarity mixture (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 or 30:70) to elute the this compound.

    • Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. The desired compound should have an Rf value of approximately 0.3-0.4 for good separation.

  • Column Packing: The silica gel can be packed as a slurry in the initial mobile phase to ensure a homogenous column bed.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution and Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

logical_relationship start Synthesized This compound purity_check Assess Purity (e.g., MP, TLC, NMR) start->purity_check pure High Purity Product purity_check->pure Meets Specs impure Low Purity purity_check->impure Fails Specs troubleshoot Troubleshoot Impurity Type impure->troubleshoot acidic_imp Acidic Impurities (e.g., 2-Furanacetic Acid) troubleshoot->acidic_imp neutral_imp Neutral/Slightly Polar Impurities (e.g., Byproducts, Starting Esters) troubleshoot->neutral_imp insoluble_imp Insoluble Impurities (e.g., DCU) troubleshoot->insoluble_imp wash Aqueous Base Wash (e.g., NaHCO3) acidic_imp->wash recrystal Recrystallization neutral_imp->recrystal chromatography Column Chromatography neutral_imp->chromatography filtration Hot Filtration insoluble_imp->filtration wash->purity_check recrystal->purity_check chromatography->purity_check filtration->purity_check experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_final_purification Final Purification start 2-Furanacetic Acid + Amine Source coupling Add Coupling Agent (e.g., DCC/EDC) start->coupling reaction Stir at Room Temp coupling->reaction filter_dcu Filter Insoluble Byproducts (e.g., DCU) reaction->filter_dcu aq_wash Aqueous Washes (e.g., NaHCO3, Brine) filter_dcu->aq_wash dry Dry Organic Layer (e.g., Na2SO4) aq_wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallization evaporate->recrystallize column Column Chromatography evaporate->column final_product Pure this compound recrystallize->final_product column->final_product

References

Technical Support Center: Overcoming Solubility Issues of 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Furanacetamide and other poorly soluble compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common issue for many organic compounds.[1] The first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.[1][2] However, it's crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically below 1%, as higher concentrations can be toxic to cells.[3][4]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?

A2: Precipitation upon addition to aqueous media is a classic sign of a compound exceeding its kinetic solubility.[5] Here are several strategies to overcome this:

  • Optimize Co-solvent Concentration: While minimizing DMSO is important, a slightly higher (but still non-toxic) concentration might be necessary to maintain solubility. You may need to determine the optimal balance for your specific assay.

  • Use a Different Co-solvent: Other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[2][6] The choice of co-solvent can significantly impact solubility.

  • pH Adjustment: The solubility of many compounds is pH-dependent.[7][8] If this compound has ionizable groups, adjusting the pH of your buffer could increase its solubility.[7] For instance, basic compounds are often more soluble in acidic solutions, and acidic compounds are more soluble in basic solutions.[9]

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[14]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) when added to an aqueous buffer. It's a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[5][15][16]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid compound is in equilibrium with the dissolved compound. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[5][17]

For early-stage drug discovery and high-throughput screening, kinetic solubility is often sufficient.[5][16] For later-stage development and formulation, thermodynamic solubility is more critical.[5]

Q4: Can freeze-thaw cycles of my DMSO stock solutions affect the solubility of this compound?

A4: Yes, repeated freeze-thaw cycles can lead to compound precipitation from DMSO stock solutions, especially for less soluble compounds.[18][19] It is advisable to aliquot your stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q5: How can I determine the maximum tolerated DMSO concentration for my cell line?

A5: It is essential to perform a vehicle control experiment. Treat your cells with a range of DMSO concentrations (e.g., 0.1% to 2%) that you anticipate using in your assay. Monitor cell viability and function to determine the highest concentration of DMSO that does not cause a significant effect compared to the untreated control.[3]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible assay results.
  • Possible Cause: Compound precipitation in the assay plate.

  • Troubleshooting Steps:

    • Visually inspect the assay plates for any signs of precipitation.

    • Reduce the final concentration of this compound in the assay.

    • Re-evaluate your solubilization strategy. Consider using a different co-solvent or adding a solubilizing agent like a cyclodextrin.[10]

    • Ensure proper mixing immediately after adding the compound to the assay buffer.

Problem 2: Lower than expected potency in a cell-based assay compared to an enzymatic assay.
  • Possible Cause: Poor solubility in the complex cell culture medium.[1]

  • Troubleshooting Steps:

    • Measure the kinetic solubility of this compound directly in the cell culture medium.

    • Increase the concentration of the co-solvent, being careful not to exceed the toxic limit for the cells.

    • Consider using a formulation approach, such as complexation with cyclodextrins, to improve solubility in the media.[14]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubility (µg/mL)
Water< 1
Phosphate Buffered Saline (PBS), pH 7.4< 1
1% DMSO in PBS25
5% DMSO in PBS150
1% Ethanol in PBS15
5% PEG400 in PBS80
10 mM HP-β-CD in PBS200

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of a compound.

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous assay buffer in a 96-well plate. This creates a 1:100 dilution.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking.[5]

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

  • Alternatively, filter or centrifuge the plate to remove any precipitate.[5]

  • Quantify the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method like LC-MS or UV-Vis spectroscopy.[5]

  • The highest concentration at which no significant precipitation is observed is the kinetic solubility.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of the chosen co-solvent (e.g., DMSO, ethanol) to achieve the target stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[18]

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start Start: Poorly Soluble This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute assay Perform Biological Assay dilute->assay precipitate Precipitation Observed? assay->precipitate results Analyze Results precipitate->results No optimize Optimize Protocol: - Change Co-solvent - Adjust pH - Add Excipients precipitate->optimize Yes retest Re-test in Assay optimize->retest retest->assay

Caption: Workflow for addressing solubility issues of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 tf_inactive Inactive Transcription Factor kinase2->tf_inactive tf_active Active Transcription Factor tf_inactive->tf_active Phosphorylation gene Target Gene tf_active->gene Enters Nucleus & Binds to Promoter response Cellular Response gene->response compound This compound compound->receptor Inhibits

Caption: A representative signaling pathway potentially modulated by this compound.

References

Validation & Comparative

Comparative Analysis of 2-Furanacetamide and its Analogs in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticonvulsant potential of 2-Furanacetamide and its derivatives, supported by experimental data and mechanistic insights.

This guide provides a detailed comparative analysis of this compound and its analogs, focusing on their anticonvulsant properties. The information presented is intended to aid researchers and professionals in the field of drug development in understanding the structure-activity relationships, efficacy, and safety profiles of this class of compounds. The data is compiled from preclinical screening studies and offers a foundation for the rational design of novel antiepileptic drugs.

Performance Comparison of this compound Analogs

The anticonvulsant activity of this compound and its analogs has been primarily evaluated using standardized preclinical models, including the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively. Neurotoxicity is typically assessed using the Rotorod test.

The following tables summarize the quantitative data from these studies, highlighting the median effective dose (ED50) required to protect 50% of the animals from seizures and the median toxic dose (TD50) that causes motor impairment in 50% of the animals. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a compound's therapeutic window.

Table 1: Anticonvulsant Activity of α-Heterocyclic α-Acetamido-N-benzylacetamide Derivatives in the Maximal Electroshock (MES) Test [1]

Compoundα-SubstituentED50 (mg/kg)Protective Index (PI)
4 Furan-2-yl12.510.8
18 Oxazol-2-yl15.0>20.0
19 Thiazol-2-yl14.710.2
Phenytoin (Reference) -8.97.6

Table 2: Structure-Activity Relationship of α-(Furan-2-yl)acetamide Analogs in the MES Test [1]

CompoundN-SubstituentED50 (mg/kg)Protective Index (PI)
4 Benzyl12.510.8
(R)-30 4-Fluorobenzyl9.8>30.6

Note: A higher PI value indicates a more favorable safety profile.

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is essential for its interpretation and for designing future studies. The following are detailed protocols for the key experiments cited.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Procedure:

  • Animal Model: Adult male mice are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures, and is a model for absence seizures.

Procedure:

  • Animal Model: Adult male mice are commonly used.

  • Drug Administration: The test compound is administered, typically i.p. or p.o., at a range of doses.

  • Chemoconvulsant Administration: At the time of anticipated peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: A compound is considered to have conferred protection if it prevents the onset of clonic seizures.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotorod Neurotoxicity Test

This test assesses motor coordination and is used to determine the potential neurological side effects of a test compound.

Procedure:

  • Apparatus: A rotating rod (rotorod) apparatus is used.

  • Training: Animals are first trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm).

  • Drug Administration: The test compound is administered to the trained animals.

  • Testing: At the time of expected peak drug effect, the animals are placed on the rotorod, which is then set to a constant speed or an accelerating speed.

  • Endpoint: The time the animal remains on the rod is recorded. Motor impairment is indicated by the inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute).

  • Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for all this compound analogs are not fully elucidated, a significant body of evidence suggests that many anticonvulsants in this class exert their effects by modulating voltage-gated sodium channels.

Voltage-Gated Sodium Channel Blockade

Many antiepileptic drugs work by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By binding to these channels, the drugs can stabilize the inactivated state of the channel, thereby reducing the firing of repetitive action potentials that underlie seizure activity.

The proposed mechanism of action for certain this compound analogs involves their interaction with site 2 of the neuronal voltage-sensitive sodium channels. This interaction is thought to be a key factor in their anticonvulsant efficacy, particularly in the MES test, which is sensitive to sodium channel blockers.

Below is a simplified diagram illustrating the proposed mechanism of action.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Intervention cluster_Postsynaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel Voltage-Gated Sodium Channel ActionPotential->NaChannel Depolarization VesicleRelease Neurotransmitter Release NaChannel->VesicleRelease Na+ Influx PostsynapticReceptor Postsynaptic Receptor VesicleRelease->PostsynapticReceptor Neurotransmitter Binding Furanacetamide This compound Analog Furanacetamide->NaChannel Blocks Channel ExcitatorySignal Reduced Excitatory Postsynaptic Potential PostsynapticReceptor->ExcitatorySignal

Caption: Proposed mechanism of this compound analogs.
Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of novel anticonvulsant candidates typically follows a standardized workflow to assess both efficacy and potential side effects.

Anticonvulsant_Screening_Workflow cluster_Synthesis Compound Synthesis cluster_Screening Pharmacological Screening cluster_Analysis Data Analysis cluster_Outcome Outcome Start Design & Synthesize This compound Analogs MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test Start->scPTZ Rotorod Rotorod Neurotoxicity Test Start->Rotorod ED50 Determine ED50 MES->ED50 scPTZ->ED50 TD50 Determine TD50 Rotorod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI SAR Structure-Activity Relationship (SAR) Analysis PI->SAR Lead Identify Lead Compound(s) SAR->Lead

Caption: Preclinical anticonvulsant drug discovery workflow.

References

Validating the Structure of Synthesized 2-Furanacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the chemical structure of synthesized 2-Furanacetamide. Due to the limited availability of published, comprehensive experimental data for this specific molecule, this guide presents predicted spectroscopic data based on established principles and data from structurally similar compounds. This information is intended to serve as a benchmark for researchers to confirm the successful synthesis and purity of this compound. Additionally, alternative synthesis strategies are discussed to offer a comparative perspective on methodology.

Synthesis of this compound: A Proposed Method

A primary and straightforward method for the synthesis of this compound is the amidation of 2-furanacetic acid. This common reaction involves the activation of the carboxylic acid, followed by the nucleophilic attack of ammonia.

Experimental Protocol: Amidation of 2-Furanacetic Acid
  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-furanacetic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amidation: To the activated ester solution, add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide) dropwise at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alternative Synthesis Methodologies

For a comparative analysis, researchers can consider alternative approaches to amide bond formation involving the furan moiety. These methods may offer advantages in terms of yield, purity, or reaction conditions.

MethodDescriptionStarting MaterialsKey ReagentsPotential Advantages
Microwave-Assisted Synthesis This method utilizes microwave irradiation to accelerate the reaction between a furan-containing carboxylic acid and an amine.2-Furoic acid, FurfurylamineCoupling agents (e.g., DMT/NMM/TsO⁻ or EDC)Rapid reaction times, potentially higher yields.
Metal- and Solvent-Free Synthesis An environmentally benign approach that couples a carboxylic acid derivative with a formamide as the amino source under mild, solvent-free conditions.Furan-containing carboxylic acid derivative, FormamidePeroxide initiatorAvoids metal contamination and the use of harsh solvents.

Structural Validation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. Researchers should compare the data obtained from their synthesized sample with these predicted values to validate the structure.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35dd1HH5 (furan)
~6.32dd1HH4 (furan)
~6.20dd1HH3 (furan)
~5.5-6.5 (broad)s2H-NH₂
~3.65s2H-CH₂-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~172C=O (amide)
~148C2 (furan)
~142C5 (furan)
~110C4 (furan)
~108C3 (furan)
~35-CH₂-
Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3170Strong, BroadN-H stretch (primary amide)
~3100-3000MediumC-H stretch (furan ring)
~2950-2850MediumC-H stretch (methylene)
~1660StrongC=O stretch (Amide I band)
~1600MediumN-H bend (Amide II band)
~1500, ~1470MediumC=C stretch (furan ring)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
125[M]⁺ (Molecular ion)
81[M - CONH₂]⁺ (Loss of acetamide group)
53Furan ring fragment

Workflow and Logic Diagrams

The following diagrams illustrate the proposed synthesis and validation workflow for this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 2-Furanacetic Acid Coupling React with Coupling Agent (e.g., EDC, DMAP) in Anhydrous Solvent Start->Coupling Activation Formation of Activated Ester Intermediate Coupling->Activation Ammonia Add Ammonia Solution Activation->Ammonia Amidation Nucleophilic Acyl Substitution Ammonia->Amidation Workup Aqueous Work-up and Extraction Amidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: this compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Validation_Workflow Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Analysis Synthesized_Product Synthesized this compound NMR 1H and 13C NMR Spectroscopy Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Data_Comparison Compare Experimental Data with Predicted Values NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmed Structure Validated Data_Comparison->Structure_Confirmed Match Further_Analysis Further Purification/Analysis Required Data_Comparison->Further_Analysis Mismatch

Cross-validation of different synthetic routes to 2-Furanacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes to 2-Furanacetamide, a valuable building block in medicinal chemistry and materials science. The routes are analyzed based on their starting materials, reaction mechanisms, and overall efficiency, with supporting experimental data presented for objective evaluation.

Introduction

This compound is a heterocyclic compound incorporating a furan ring and an acetamide functional group. Its derivatives have shown a range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a topic of significant interest. This guide explores three primary synthetic pathways starting from readily available precursors: 2-furanacetic acid, 2-furylacetonitrile, and 2-acetylfuran. Each route is detailed with experimental protocols and a comparative analysis of their advantages and disadvantages.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale of reaction, and tolerance to specific reagents and reaction conditions. The following table summarizes the key quantitative data for the three primary routes discussed in this guide.

ParameterRoute 1: Amidation of 2-Furanacetic AcidRoute 2: Hydrolysis of 2-FurylacetonitrileRoute 3: Willgerodt-Kindler Reaction of 2-Acetylfuran
Starting Material 2-Furanacetic acid2-Furylacetonitrile2-Acetylfuran
Key Reagents Thionyl chloride, AmmoniaSulfuric acidSulfur, Morpholine, Sodium hydroxide
Reaction Steps 2 (Acid chloride formation, Amination)1 (Hydrolysis)2 (Thioamide formation, Hydrolysis)
Typical Yield ~75%High (quantitative in some cases)Moderate to high
Reaction Temperature 0 °C to room temperatureRefluxReflux
Reaction Time Several hoursVariable (hours)Several hours

Experimental Protocols

Route 1: Amidation of 2-Furanacetic Acid via Acid Chloride

This classical two-step approach involves the activation of the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the desired amide.

Step 1: Synthesis of 2-Furanacetyl Chloride

A solution of 2-furanacetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene is cooled to 0 °C. Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-furanacetyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 2-furanacetyl chloride is dissolved in a dry, inert solvent like diethyl ether or tetrahydrofuran and cooled to 0 °C. A solution of concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound. A typical yield for this two-step process is approximately 75%.

Route 2: Hydrolysis of 2-Furylacetonitrile

This route offers a more direct conversion to this compound through the hydrolysis of the corresponding nitrile.

Protocol:

2-Furylacetonitrile (1 equivalent) is mixed with a solution of concentrated sulfuric acid (e.g., 98%). The mixture is heated under reflux for a specified period, typically ranging from 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. This method can provide high, sometimes quantitative, yields of this compound.

Route 3: Willgerodt-Kindler Reaction of 2-Acetylfuran

This reaction transforms an aryl alkyl ketone into a terminal amide.[1][2] In the case of 2-acetylfuran, it proceeds via a thioamide intermediate, which is subsequently hydrolyzed.

Step 1: Synthesis of 2-Furanthioacetmorpholide (Willgerodt-Kindler Reaction)

A mixture of 2-acetylfuran (1 equivalent), sulfur (2-3 equivalents), and morpholine (2-4 equivalents) is heated under reflux. The reaction is typically carried out without a solvent or in a high-boiling solvent like dimethylformamide. The reaction time can vary from a few hours to overnight. After cooling, the reaction mixture is treated with an appropriate workup procedure, which may involve dilution with an organic solvent and washing with water and brine to isolate the crude thioamide.

Step 2: Hydrolysis of 2-Furanthioacetmorpholide

The crude 2-furanthioacetmorpholide is hydrolyzed to this compound by heating with an aqueous base, such as sodium hydroxide. The reaction mixture is refluxed until the hydrolysis is complete. After cooling, the solution is neutralized with acid, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.

Logical Relationship of Synthetic Routes

The following diagram illustrates the relationship between the starting materials and the target molecule, this compound, for the three discussed synthetic routes.

Synthesis_Routes cluster_start Starting Materials cluster_product Product 2-Furanacetic_Acid 2-Furanacetic Acid This compound This compound 2-Furanacetic_Acid->this compound Amidation (via Acid Chloride) 2-Furylacetonitrile 2-Furylacetonitrile 2-Furylacetonitrile->this compound Hydrolysis 2-Acetylfuran 2-Acetylfuran 2-Acetylfuran->this compound Willgerodt-Kindler Reaction & Hydrolysis

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and limitations. The amidation of 2-furanacetic acid is a reliable and high-yielding method, though it involves a two-step process. The hydrolysis of 2-furylacetonitrile offers a more direct, one-step conversion and can result in excellent yields. The Willgerodt-Kindler reaction of 2-acetylfuran provides an alternative pathway from a different starting material, which may be advantageous depending on precursor availability. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment.

References

2-Furanacetamide vs. Other Furan Derivatives: A Comparative Study for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the performance, mechanisms, and experimental protocols of 2-Furanacetamide and its therapeutic counterparts.

This guide offers an objective comparison of this compound, specifically α-[(5-nitro-2-furanyl)methylene]-2-Furanacetamide (also known as furylfuramide), with other prominent furan derivatives used in therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Analysis of Biological Activity

Furan derivatives are a diverse class of heterocyclic compounds with a wide range of biological activities.[1] This comparison focuses on the antibacterial and cytotoxic properties of this compound (furylfuramide) in relation to other key furan derivatives, particularly the widely used antibacterial agent nitrofurantoin.

Antibacterial Performance

Both furylfuramide and nitrofurantoin belong to the nitrofuran class of antibiotics. Their antibacterial action stems from the presence of a nitro group on the furan ring.[2] This structural feature is crucial for their mechanism of action, which involves intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1][3] These intermediates can non-specifically damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes like protein synthesis and the citric acid cycle.[3][4] This multi-targeted approach is a key reason for the low incidence of bacterial resistance to nitrofurans.[3][4]

A comparative study evaluating the in vitro activity of furazidin (a compound structurally very similar to furylfuramide) and nitrofurantoin against common uropathogens, including multidrug-resistant strains of E. coli and S. aureus, revealed that furazidin exhibited lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against both gram-negative and gram-positive bacteria.[5] This suggests that furylfuramide may possess more potent antibacterial activity than nitrofurantoin against these pathogens. The study also highlighted a significant correlation between the MICs of both compounds, indicating a high likelihood of cross-resistance.[6]

Table 1: Comparative Antibacterial Activity (MIC in mg/L)

Bacterial StrainFurazidin (similar to this compound)[5]Nitrofurantoin[5]
Escherichia coli ATCC 25922816
Escherichia coli ATCC 35218816
Enterococcus faecalis ATCC 2921248
Staphylococcus aureus ATCC 2592348
Methicillin-resistant Staphylococcus aureus (MRSA)2-48-16
Multidrug-resistant Escherichia coli (MDR)4-6416-64
Cytotoxic Activity

While highly effective as antibacterial agents, some furan derivatives have demonstrated cytotoxic effects, which is a critical consideration in drug development. The cytotoxic potential of furan derivatives is often evaluated against various cancer cell lines. For instance, a study on novel furan-based derivatives showed that some compounds exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line.[7]

While direct comparative cytotoxicity data between furylfuramide and nitrofurantoin is limited, individual studies provide some insights. A novel anthracene derivative, for context, showed an IC50 value of 0.26 µM against MCF-7 cells.[8] Another study reported IC50 values for certain pyrazole derivatives against MCF-7 cells ranging from 16.50 to 26.73 µM.[7] The cytotoxic activity of furylfuramide and other nitrofurans is an area that warrants further comparative investigation to establish a clear therapeutic window.

Mechanisms of Action: A Visual Comparison

The primary mechanism of action for nitrofuran antibiotics like this compound (furylfuramide) and nitrofurantoin involves a multi-step process within the bacterial cell. The signaling pathway diagram below illustrates this process.

Nitrofuran Mechanism of Action cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell cluster_cellular_targets Cellular Targets cluster_outcome Outcome Nitrofuran Nitrofuran (this compound/ Nitrofurantoin) Transport Transport into cell Nitrofuran->Transport Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Transport->Nitroreductases ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA_damage DNA Damage (Strand breaks) ReactiveIntermediates->DNA_damage Ribosome_inhibition Ribosomal Protein Inhibition ReactiveIntermediates->Ribosome_inhibition Metabolic_inhibition Metabolic Enzyme Inhibition (Citric Acid Cycle) ReactiveIntermediates->Metabolic_inhibition Cell_death Bacterial Cell Death DNA_damage->Cell_death Ribosome_inhibition->Cell_death Metabolic_inhibition->Cell_death

Caption: Mechanism of action of nitrofuran antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial and cytotoxic activities of furan derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Experimental Workflow:

Broth Microdilution Workflow start Start prep_compound Prepare serial dilutions of This compound & comparators start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microplate wells containing diluted compounds prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for broth microdilution MIC testing.

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and comparator furan derivatives in a suitable solvent. Perform two-fold serial dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Determination of MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Experimental Workflow:

MTT Assay Workflow start Start seed_cells Seed MCF-7 cells in a 96-well plate and incubate for 24 hours start->seed_cells treat_cells Treat cells with various concentrations of This compound & comparators seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a human breast cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

Conclusion

This comparative guide highlights that this compound (furylfuramide), as a representative of the nitrofuran class, demonstrates potent antibacterial activity, potentially exceeding that of the commonly prescribed nitrofurantoin. The shared mechanism of action among nitrofurans underscores the likelihood of cross-resistance, a critical factor for consideration in antimicrobial stewardship. While the cytotoxic profile of this compound requires more direct comparative investigation, the provided experimental protocols offer a standardized framework for such future studies. The continued exploration of furan derivatives, with a focus on comparative efficacy and safety, is essential for the development of novel therapeutic agents.

References

Furylfuramide: A Comparative Analysis of Biological Efficacy Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the antimicrobial properties and critical limitations of a former food preservative.

This guide provides a comparative analysis of the biological efficacy of Furylfuramide (AF-2), a synthetic nitrofuran derivative, against established antibiotics. Formerly used as a food preservative in Japan, Furylfuramide was withdrawn from the market in 1974 due to findings of mutagenicity and carcinogenicity.[1][2] While it exhibits antimicrobial properties, its toxicological profile is a critical factor in evaluating its overall biological efficacy for therapeutic use. This document outlines its antimicrobial activity in the context of its mechanism of action and compares it with representative antibiotics from different classes.

Comparative Antimicrobial Potency

The biological efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. While extensive MIC data for Furylfuramide against a wide range of clinical isolates is limited due to its withdrawal from the market, this table provides a comparative overview of its activity alongside common antibiotics against representative bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundClassMechanism of ActionEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)
Furylfuramide NitrofuranDNA, RNA, and protein synthesis inhibitionData not readily availableData not readily availableData not readily available
Ciprofloxacin FluoroquinoloneDNA gyrase and topoisomerase IV inhibitor0.004–20.12–1280.06–4
Penicillin G β-lactamCell wall synthesis inhibitor2–1280.008–256>512
Tetracycline Tetracycline30S ribosomal subunit inhibitor0.5–640.25–1288–256
Nitrofurantoin NitrofuranDNA, RNA, and protein synthesis inhibition4–3216–64128->256

Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are a general range from various sources.

Experimental Protocols

The determination of MIC is a fundamental experimental procedure in microbiology for assessing antimicrobial susceptibility. The following is a standardized protocol for the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Colony B Standardized Inoculum A->B Suspend & Standardize E Inoculate Microtiter Plate B->E C Antimicrobial Stock Solution D Serial Dilutions C->D Dilute D->E F Incubate (16-20h, 37°C) E->F G Read Results F->G H Determine MIC G->H

Fig 1. Workflow for MIC Determination

Mechanism of Action and Toxicological Pathway

Furylfuramide, like other nitrofuran compounds such as nitrofurantoin, is a prodrug that requires intracellular activation by bacterial nitroreductases.[3][4][5][6] This enzymatic reduction generates highly reactive electrophilic intermediates. These intermediates are responsible for the antimicrobial effect by non-specifically targeting and damaging a multitude of bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle.[3][4][6] This multi-targeted mechanism is thought to be a reason for the low incidence of bacterial resistance development to some nitrofurans.[3][4]

However, the same reactive intermediates that are responsible for its antimicrobial activity are also the source of its mutagenicity and carcinogenicity. These intermediates can react with mammalian DNA and other cellular components, leading to genotoxicity.

Furylfuramide_Pathway cluster_cell Bacterial or Mammalian Cell cluster_targets Cellular Targets cluster_outcomes Biological Outcomes FF Furylfuramide (AF-2) (Prodrug) NR Nitroreductases (Bacterial or Cellular) FF->NR Enzymatic Reduction RI Reactive Intermediates (Electrophilic) NR->RI DNA DNA RI->DNA RNA RNA RI->RNA Proteins Ribosomal & Metabolic Proteins RI->Proteins Antimicrobial Antimicrobial Effect DNA->Antimicrobial Mutagenic Mutagenic/Carcinogenic Effect DNA->Mutagenic RNA->Antimicrobial Proteins->Antimicrobial

Fig 2. Mechanism of Furylfuramide Action and Toxicity

Conclusion

Furylfuramide demonstrates broad-spectrum antimicrobial activity through a mechanism of action that involves the generation of reactive intermediates, leading to widespread damage of bacterial cellular components. This multi-target approach is a desirable trait for an antibiotic. However, the very same mechanism is responsible for its potent mutagenic and carcinogenic effects, as these reactive intermediates also damage host cell macromolecules.

References

A Comparative Guide to Analytical Method Validation for 2-Furanacetamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Furanacetamide, a molecule of interest in various research and development sectors, necessitates the use of validated analytical methods. The choice of analytical technique is critical and is often dictated by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is supported by representative experimental data, and detailed methodologies are provided to facilitate implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a thorough understanding of the performance characteristics of each technique. Below is a summary of key validation parameters for HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.998[1]> 0.9995[2]> 0.99[3]
Limit of Detection (LOD) 1.21 µg/mL[1]0.01 mg/kg[2]0.1 ng/mL
Limit of Quantification (LOQ) 4.03 µg/mL[1]Not Specified0.1 ng/mL[4]
Accuracy (Recovery %) 103.78%[1]80-105%[2]93.6-100.7%[4]
Precision (RSD %) < 5%[1]< 2.5%[2]< 15%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine analysis of this compound in relatively clean sample matrices.

  • Instrumentation: Agilent 1100 series HPLC system with a diode array detector (or equivalent).[5]

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.[5]

  • Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).[5]

    • Gradient Program: Start with 100% A, increase B to 16% at 2.5 min, then to 100% between 10 and 10.5 min, and hold until 15 min.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 2 µL.[5]

  • Sample Preparation: For solid samples, extraction with distilled water using sonication, vortexing, or heat-assisted shaking, followed by centrifugation.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5973 or equivalent).[6]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7][8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7][8]

  • Injector Temperature: 280°C.[7][8]

  • Oven Temperature Program: Initial temperature of 32°C held for 4 min, then ramped to 200°C at 20°C/min and held for 3 min.[7][8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Sample Preparation: For solid samples, extraction with methanol followed by filtration.[2] For liquid samples, headspace solid-phase microextraction (SPME) can be employed.[7]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for complex matrices and trace-level quantification.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column such as a C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions would need to be determined by infusing a standard solution of this compound.

  • Sample Preparation: Simple protein precipitation for biological samples (e.g., with acetonitrile), followed by centrifugation and filtration.[4]

Visualizing the Analytical Method Validation Workflow

The process of validating an analytical method is a systematic endeavor to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this workflow.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, LC-MS/MS) A->B Based on analyte properties & matrix C Optimize Method Parameters B->C Systematic Optimization D Specificity / Selectivity C->D Initiate Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K Method is Validated L Ongoing Method Performance Verification K->L Quality Control

Caption: A flowchart illustrating the key stages of analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern.

  • GC-MS offers enhanced selectivity and is a good alternative for volatile samples or when derivatization is feasible.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for complex biological matrices and trace-level detection.

Each method, when properly validated, can provide accurate and reliable data for the quantification of this compound. The information presented in this guide serves as a starting point for researchers to select and implement the most appropriate analytical technique for their needs.

References

A Comparative Guide to the Analysis of 2-Furanacetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of furan and its derivatives, including compounds structurally related to 2-Furanacetamide. While no direct inter-laboratory comparison studies for this compound were publicly available, this document synthesizes data from various validated methods for related furan compounds, offering a benchmark for performance and detailed experimental protocols. The focus is on chromatographic techniques coupled with mass spectrometry, which are the cornerstone of trace-level analysis for these compounds in complex matrices.

Introduction

Furan and its derivatives are process contaminants that can form in foods during heat treatment.[1] Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), sensitive and reliable analytical methods are crucial for monitoring their presence in various food matrices and biological samples.[2][3] This guide focuses on the prevalent analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a comparison of their performance characteristics.

Analytical Techniques: A Performance Overview

The determination of volatile and semi-volatile furan derivatives is predominantly achieved through GC-MS, often preceded by a headspace (HS) or headspace solid-phase microextraction (HS-SPME) sampling technique.[3] These methods offer high sensitivity and selectivity. For less volatile or thermally labile derivatives, LC-MS provides a powerful alternative.[4]

The following table summarizes the performance of a validated GC-MS/MS method for the simultaneous analysis of furan and ten of its derivatives in various food matrices.[2][5] This data serves as a reference for what can be expected from a robust analytical method for similar compounds.

Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Furan Derivatives [2][5]

ParameterPerformance
Instrumentation Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Separation Column HP-5MS
Analysis Time < 9.5 minutes
Limit of Quantitation (LOQ) 0.003–0.675 ng/g
Recovery 76–117%
Intra-day Variability (RSD%) 1–16%
Inter-day Variability (RSD%) 4–20%
Matrices Validated Canned oily fish, fruit, juice

Data extracted from a study on the simultaneous analysis of furan and 10 of its derivatives.[2][5]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are representative protocols for sample preparation and analysis using GC-MS.

Protocol 1: Headspace GC-MS for Furan in Foods

This protocol is based on a method for the determination of furan in a variety of food matrices.[6]

1. Sample Preparation:

  • Liquid Samples: Weigh the liquid food into a headspace vial and fortify with an internal standard (e.g., d4-furan).

  • Solid Foods: Chill the sample to 4°C and pulverize in a food processor.[6] Quickly transfer a weighed portion to a headspace vial, add water or a saturated NaCl solution, and fortify with the internal standard.[6]

2. GC-MS Analysis:

  • System: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973N MSD).[6]

  • Autosampler: Dynamic headspace autosampler.[6]

  • Column: HP-Plot Q, 15 m, 0.32 mm I.D., 20 µm film.[6]

  • Analysis Mode: Automated headspace sampling followed by GC/MS analysis in scan mode to detect furan and the internal standard.[6]

  • Quantification: Based on a standard additions curve.[6]

Protocol 2: HS-SPME Arrow GC-MS/MS for Furan Derivatives

This protocol utilizes an enhanced SPME technique for improved sensitivity.[2][7]

1. Sample Preparation:

  • Combine 1-5 g of the sample with a saturated NaCl solution in a headspace vial.[2][5]

  • Equilibrate the sample at 35°C for 15 minutes.[2][5]

  • Expose a Carboxen-Polydimethylsiloxane (CAR/PDMS) SPME Arrow fiber to the headspace for 15 minutes at 35°C to adsorb the analytes.[2][5]

2. GC-MS/MS Analysis:

  • System: Gas Chromatography-Tandem Mass Spectrometry.

  • Column: HP-5MS.[2][7]

  • Injector: Desorb the SPME Arrow in the heated GC inlet.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7] The method can separate critical isomers like 2-methylfuran and 3-methylfuran.[2][5]

Visualizations

Workflow for Furan Analysis

The following diagram illustrates a typical workflow for the analysis of furan and its derivatives from a food sample using Headspace-SPME-GC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenize Weigh & Homogenize Sample->Homogenize Add_IS Add Internal Standard & Saturated NaCl Homogenize->Add_IS Equilibrate Equilibrate at 35°C Add_IS->Equilibrate SPME HS-SPME Arrow Extraction Equilibrate->SPME Desorption Thermal Desorption SPME->Desorption GC_MS GC-MS/MS System Separation Chromatographic Separation Desorption->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HS-SPME-GC-MS/MS analysis of furan derivatives.

Comparison of Analytical Approaches

This diagram outlines the decision-making process and logical flow when choosing between a Gas Chromatography (GC) based method and a Liquid Chromatography (LC) based method for the analysis of a target analyte like this compound.

Analyte Target Analyte: This compound Properties Assess Physicochemical Properties Analyte->Properties GC_Path Volatile & Thermally Stable? Properties->GC_Path Yes LC_Path Non-Volatile or Thermally Labile? Properties->LC_Path No GC_Method GC-MS / GC-MS/MS GC_Path->GC_Method HS_SPME Headspace or SPME for Sample Introduction GC_Method->HS_SPME GC_Result High Sensitivity for Volatile Compounds HS_SPME->GC_Result LC_Method LC-MS / LC-MS/MS LC_Path->LC_Method SPE Solid Phase Extraction (SPE) for Sample Cleanup LC_Method->SPE LC_Result Suitable for a Broader Range of Polarities SPE->LC_Result

Caption: Decision logic for selecting between GC-MS and LC-MS methods.

References

Comparative Analysis of 2-Furanacetamide Derivatives in Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the experimental anticonvulsant activity of a representative 2-furanacetamide derivative, GIZH-348, against established antiepileptic drugs (AEDs). The data presented is based on preclinical animal models widely used in the screening and development of novel anticonvulsant therapies.

Introduction to this compound Derivatives in Epilepsy Research

The furan scaffold is a key heterocyclic motif present in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticonvulsant, analgesic, anti-inflammatory, and antimicrobial activities. While direct experimental data on this compound is limited in publicly available literature, research into structurally related compounds provides valuable insights into their potential as central nervous system (CNS) active agents. This guide focuses on a specific derivative of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime, herein referred to as GIZH-348, which has demonstrated notable anticonvulsant effects in preclinical studies.

Comparative Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) of GIZH-348 and standard AEDs in two widely accepted animal models of epilepsy: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for myoclonic and absence seizures. Lower ED50 values indicate higher potency.

CompoundMES Test ED50 (mg/kg, i.p., mice)PTZ Test ED50 (mg/kg, i.p., mice)
GIZH-348 10 - 20[1]Data not available
Phenobarbital 16.312.7[2]
Valproic Acid 261.2[2]159.7[2]

Analysis: GIZH-348 demonstrates potent anticonvulsant activity in the MES test, with an effective dose range of 10-20 mg/kg.[1] This suggests its potential efficacy in controlling generalized tonic-clonic seizures. When compared to established AEDs, GIZH-348 appears to be more potent than Valproic Acid in the MES model. While a direct comparison to Phenobarbital's ED50 of 16.3 mg/kg is challenging without a precise ED50 for GIZH-348, the effective dose range of the furan derivative is in a comparable range. Further studies are required to determine the efficacy of GIZH-348 in the PTZ model to fully characterize its anticonvulsant profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a preclinical model used to identify compounds that prevent the spread of seizures.[3][4][5]

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.

  • Corneal or ear-clip electrodes.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • The test compound or vehicle is administered intraperitoneally (i.p.).

  • At the time of peak effect of the drug, a supramaximal electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[3]

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the Litchfield and Wilcoxon method.[6]

Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

The PTZ test is a widely used preclinical model for screening compounds effective against myoclonic and absence seizures.[1][4] PTZ is a GABA-A receptor antagonist that induces seizures.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • The test compound or vehicle is administered i.p.

  • After a predetermined interval, a convulsant dose of PTZ (typically 85 mg/kg) is administered subcutaneously (s.c.).[1]

  • The animals are placed in individual observation cages and observed for the onset of clonic convulsions (seizures lasting for at least 5 seconds).

  • The absence of clonic seizures within a 30-minute observation period is considered a positive endpoint for protection.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission

Many anticonvulsant drugs, including benzodiazepines and barbiturates, exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the CNS. The following diagram illustrates a simplified GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor Target for many AEDs Vesicle->GABA_A_Receptor Release into Synapse GAT1 GAT1 GAT1->Vesicle Reuptake Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to

Caption: Simplified diagram of a GABAergic synapse.

Anticonvulsant Drug Screening Workflow

The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.

Anticonvulsant_Screening_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) MES_Test Maximal Electroshock (MES) Test (Generalized Seizures) Compound_Synthesis->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizures) Compound_Synthesis->PTZ_Test ED50_Determination ED50 Determination MES_Test->ED50_Determination PTZ_Test->ED50_Determination Neurotoxicity_Assay Neurotoxicity Assay (e.g., Rotarod Test) ED50_Determination->Neurotoxicity_Assay Lead_Compound Lead Compound Identification Neurotoxicity_Assay->Lead_Compound Favorable Profile Further_Development Further Preclinical & Clinical Development Lead_Compound->Further_Development

References

Performance Benchmark of 2-Furanacetamide Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in neuroscience and drug development. Within this landscape, 2-Furanacetamide derivatives have emerged as a promising class of compounds. This guide provides a comprehensive performance benchmark of selected α-(furan-2-yl)-α-acetamido-N-benzylacetamide derivatives, comparing their anticonvulsant efficacy and neurotoxicity with the established antiepileptic drug, phenytoin. The data presented is compiled from preclinical studies in rodent models, offering valuable insights for researchers, scientists, and professionals in the field.

Quantitative Performance Analysis

The anticonvulsant activity of this compound derivatives was primarily evaluated using the Maximal Electroshock Seizure (MES) test in mice, a standard model for screening compounds effective against generalized tonic-clonic seizures. Neurotoxicity was assessed using the rotarod test, which measures motor impairment. The performance of these derivatives is summarized in the table below, alongside phenytoin for a comparative perspective. The Protective Index (PI), a key indicator of a drug's safety margin, is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[1] A higher PI value suggests a more favorable safety profile.

CompoundStructureMES (ED50) mg/kg, i.p. in miceNeurotoxicity (TD50) mg/kg, i.p. in mice (Calculated)Protective Index (PI)
α-(Furan-2-yl)-α-acetamido-N-benzylacetamide OONHONHO25.5145.355.7
α-(Furan-2-yl)-α-acetamido-N-(4-fluorobenzyl)acetamide OONHONHFO14.8137.649.3
Phenytoin (Reference) ONHNHO9.565.556.9

Data sourced from intraperitoneal (i.p.) administration studies in mice.[2] TD50 values were calculated based on the provided ED50 and PI values (TD50 = ED50 * PI).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The procedure involves inducing a seizure through electrical stimulation.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal or ear-clip electrodes.

  • A solution of 0.9% saline.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.

  • A drop of saline solution is applied to the electrodes to ensure good electrical contact.

  • The electrodes are placed on the corneas or clipped to the ears of the animal.

  • An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-0.3 seconds) is delivered.

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated.

Rotarod Neurotoxicity Test

This test is employed to assess the motor coordination and potential neurological deficits induced by a compound.

Apparatus:

  • A rotarod apparatus, consisting of a rotating rod that can be set at a constant or accelerating speed.

Procedure:

  • Prior to testing, animals are trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

  • On the test day, animals are administered the test compound or vehicle.

  • At a predetermined time after administration, each animal is placed on the rod, which is rotating at a constant speed (e.g., 5-10 rpm).

  • The latency to fall from the rod is recorded. An animal is considered to have fallen if it drops from the rod or passively rotates with it for a set number of revolutions.

  • A cut-off time is typically set (e.g., 120 seconds). Animals remaining on the rod for the entire duration are considered to have passed the test.

  • The TD50, the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is determined.[3][4][5][6][7]

Mechanism of Action & Signaling Pathways

The efficacy of many anticonvulsant drugs in the MES test is strongly associated with their ability to modulate voltage-gated sodium channels.[2] This mechanism involves the blockade of these channels, which in turn suppresses the sustained high-frequency repetitive firing of neurons that is characteristic of seizures.

Below is a diagram illustrating the experimental workflow for evaluating the anticonvulsant properties of the this compound derivatives.

G Experimental Workflow for Anticonvulsant Evaluation cluster_0 Compound Administration cluster_1 Anticonvulsant Efficacy Assessment cluster_2 Neurotoxicity Assessment cluster_3 Performance Benchmark TestCompound This compound Derivative MESTest Maximal Electroshock Seizure (MES) Test TestCompound->MESTest RotarodTest Rotarod Test TestCompound->RotarodTest Vehicle Vehicle Control Vehicle->MESTest Vehicle->RotarodTest Phenytoin Positive Control (Phenytoin) Phenytoin->MESTest Phenytoin->RotarodTest Observation Observe for Tonic Hindlimb Extension MESTest->Observation ED50 Calculate ED50 Observation->ED50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI MeasureLatency Measure Latency to Fall RotarodTest->MeasureLatency TD50 Calculate TD50 MeasureLatency->TD50 TD50->PI Comparison Compare with Phenytoin PI->Comparison G Proposed Mechanism: Modulation of Voltage-Gated Sodium Channels cluster_0 Neuronal Membrane NaChannel_Resting Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Resting->NaChannel_Open Opens NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivates Depolarization Neuronal Depolarization (Action Potential) NaChannel_Open->Depolarization Na+ Influx NaChannel_Inactive->NaChannel_Resting Recovers Repolarization Repolarization NaChannel_Inactive->Repolarization Block Stabilizes Inactive State Suppression Suppression of Sustained Repetitive Firing NaChannel_Inactive->Suppression Inhibition of recovery Depolarization->NaChannel_Resting Activates Repolarization->NaChannel_Resting Furanacetamide This compound Derivative Furanacetamide->NaChannel_Inactive Block->NaChannel_Inactive AnticonvulsantEffect Anticonvulsant Effect Suppression->AnticonvulsantEffect

References

Comparative Docking Analysis of Furan-Based Compounds with Bacterial Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the quest for novel antimicrobial agents, computational methods such as molecular docking have become indispensable tools for predicting the interaction between small molecules and biological targets. This guide provides a comparative overview of the docking studies of furan-containing compounds, which serve as structural analogs for 2-Furanacetamide, against various bacterial protein targets. Due to a lack of publicly available, direct comparative docking studies for this compound, this analysis focuses on structurally related furan derivatives investigated for their potential as antibacterial agents. The data presented here is synthesized from multiple in silico studies to provide a comprehensive comparison for researchers and drug development professionals.

The primary focus of the studies cited is the inhibition of essential bacterial enzymes, a key strategy in the development of new antibiotics. The furan scaffold is a common motif in medicinal chemistry and has been explored for its potential to interact with the active sites of these critical proteins.

Comparative Docking Data

The following table summarizes the quantitative data from docking studies of various furan derivatives against key protein targets in E. coli and S. aureus. The docking scores, primarily Glide Score (G-Score) and Emodel score, are indicative of the binding affinity between the ligand and the protein target. A more negative G-Score suggests a stronger binding affinity.

Compound Class Target Organism Target Protein PDB ID Best Compound Glide Score (G-Score) Emodel Score Reference
Furan-Azetidinone HybridsE. coliEnoyl ReductaseNot Specified4e-9.195-73.407[1]
Furan-Azetidinone HybridsE. coliEnoyl ReductaseNot Specified4d-9.039-60.997[1]
Furan-Azetidinone HybridsS. aureusDihydrofolate Reductase (DHFR)3SRW2C (4-hydroxy)-8.33Not Specified[2]
Furan-Azetidinone HybridsS. aureusPyruvate Kinase3T072D (2-hydroxy)-8.64Not Specified[2]

Experimental Protocols

The methodologies outlined below are representative of the in silico docking experiments performed in the referenced studies.[1][2]

1. Ligand Preparation:

  • The 2D structures of the furan derivatives were sketched using molecular editing software.

  • These 2D structures were then converted into 3D structures.

  • The "LigPrep" module (Schrödinger) was utilized to prepare the ligands. This process involves generating various possible conformations for each ligand, assigning correct protonation states, and minimizing the energy of the structures.

2. Protein Preparation:

  • The 3D crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

  • The proteins were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges.

  • The protonation states of the amino acid residues were optimized.

  • The energy of the protein structure was minimized to relieve any steric clashes.

3. Receptor Grid Generation:

  • A receptor grid was generated around the active site of the target protein. The active site was identified based on the co-crystallized ligand in the original PDB structure or through literature analysis.

  • The grid defines the volume within which the ligand is allowed to dock and interact with the protein.

4. Molecular Docking:

  • The prepared ligands were docked into the active site of the prepared proteins using the GLIDE (Grid-based Ligand Docking with Energetics) module of the Maestro software.[1]

  • The docking was performed in flexible docking mode, where the protein is treated as rigid, and the ligand is flexible, allowing it to adopt different conformations within the active site.

  • The "Extra Precision" (XP) mode was often used for more accurate results.[1]

5. Scoring and Analysis:

  • The docked poses were evaluated using a scoring function, GlideScore (G-Score), which estimates the binding affinity.[1]

  • The Emodel score, which considers the energy of the ligand pose, was also used for evaluation.

  • The poses with the best scores were visually inspected to analyze the binding interactions, such as hydrogen bonds and pi-pi stacking interactions, between the ligand and the protein's active site residues.[1]

Visualizations

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Receptor Grid Generation Receptor Grid Generation Protein Preparation->Receptor Grid Generation Receptor Grid Generation->Molecular Docking Scoring and Ranking Scoring and Ranking Molecular Docking->Scoring and Ranking Binding Mode Analysis Binding Mode Analysis Scoring and Ranking->Binding Mode Analysis Furan Derivative (Inhibitor) Furan Derivative (Inhibitor) Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Furan Derivative (Inhibitor)->Enzyme-Inhibitor Complex Bacterial Enzyme (e.g., DHFR, Enoyl Reductase) Bacterial Enzyme (e.g., DHFR, Enoyl Reductase) Bacterial Enzyme (e.g., DHFR, Enoyl Reductase)->Enzyme-Inhibitor Complex Essential Bacterial Process (e.g., DNA synthesis, Folate synthesis) Essential Bacterial Process (e.g., DNA synthesis, Folate synthesis) Enzyme-Inhibitor Complex->Essential Bacterial Process (e.g., DNA synthesis, Folate synthesis) Inhibition Bacterial Cell Death Bacterial Cell Death Essential Bacterial Process (e.g., DNA synthesis, Folate synthesis)->Bacterial Cell Death Disruption

References

Safety Operating Guide

Safe Disposal of 2-Furanacetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Furanacetamide, ensuring compliance with safety protocols and minimizing environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This is the first and most critical step in preventing exposure and ensuring personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Foot Protection Closed-toe shoes.
Respiratory If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

II. Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical. The following steps outline a safe and compliant disposal process.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of specific institutional guidance stating otherwise, this compound waste should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. It is particularly important to keep it separate from acids and strong oxidizing agents to prevent potentially violent reactions.[1]

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid.

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • Any associated hazards (e.g., "Toxic," "Irritant")

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.

  • Away from Incompatibles: Ensure the storage location is away from incompatible materials, direct sunlight, and heat sources.

Step 4: Disposal

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for furan-containing compounds.[3] However, this should only be carried out by a certified waste management facility due to the potential for the formation of toxic dioxins and furans upon combustion.[4][5][6]

  • Landfill: Disposal in a designated hazardous waste landfill may also be an option, as determined by your EHS office and local regulations.[3]

  • Sewer Disposal is Prohibited: Do not dispose of this compound down the drain.[3] Furan and its derivatives can be harmful to aquatic life and may pose an explosion risk in a sewer system.[3]

III. Spill and Emergency Procedures

In the event of a spill of this compound, follow these immediate steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from other waste streams (especially acids and oxidizers) ppe->segregate containerize Place in a labeled, sealed, compatible waste container segregate->containerize store Store in a designated, cool, well-ventilated area containerize->store contact_ehs Contact Institutional EHS Office for waste pickup store->contact_ehs professional_disposal Professional Hazardous Waste Disposal (Incineration or Landfill) contact_ehs->professional_disposal

Caption: A workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.